Phenoxyacetone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenoxypropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAVNXZAQASOML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060740 | |
| Record name | 2-Propanone, 1-phenoxy- | |
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Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
621-87-4 | |
| Record name | 1-Phenoxy-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenoxyacetone | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenoxyacetone | |
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| Record name | 2-Propanone, 1-phenoxy- | |
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| Record name | 2-Propanone, 1-phenoxy- | |
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| Record name | Phenoxyacetone | |
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| Record name | Phenoxyacetone | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to Phenoxyacetone: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenoxyacetone (CAS 621-87-4), a ketone with a phenoxy substituent, serves as a valuable building block in organic synthesis and exhibits noteworthy biological activity. This technical guide provides a comprehensive overview of its fundamental chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and analysis. Furthermore, this document explores its role as an acetylcholinesterase inhibitor, offering a foundational understanding for researchers in medicinal chemistry and drug development.
Chemical Structure and Properties
This compound, also known as 1-phenoxy-2-propanone, possesses a molecular formula of C₉H₁₀O₂ and a molecular weight of 150.17 g/mol .[1] Its structure features a phenyl group linked via an ether bond to an acetone moiety.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| Appearance | Colorless to very pale yellow liquid | [2][3] |
| Boiling Point | 229-230 °C | [4] |
| Density | 1.097 g/mL at 25 °C | [2][4] |
| Refractive Index (n20/D) | 1.521 | [4][5] |
| Flash Point | 85 °C (185 °F) | [5][6] |
| Solubility | Soluble in organic solvents like ethanol and ether; sparingly soluble in water. | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectroscopic Data | Key Features | Reference(s) |
| ¹H NMR (in CDCl₃) | Signals corresponding to the methyl, methylene, and phenyl protons. | [7] |
| Mass Spectrometry (MS) | Molecular ion peak and characteristic fragmentation pattern. | [1] |
Synthesis of this compound
This compound is commonly synthesized via the Williamson ether synthesis, a robust and widely used method for preparing ethers. This reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide ion.
Caption: Williamson ether synthesis workflow for this compound.
Detailed Experimental Protocol for Synthesis
This protocol is a representative example of the Williamson ether synthesis for preparing this compound.
Materials:
-
Phenol
-
Sodium hydroxide (NaOH) or Sodium hydride (NaH)
-
Chloroacetone
-
Anhydrous solvent (e.g., acetone, DMF)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Formation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in the anhydrous solvent. Carefully add an equimolar amount of a strong base like sodium hydroxide or sodium hydride portion-wise. The reaction is exothermic and may require cooling. Stir the mixture at room temperature until the phenol is completely converted to sodium phenoxide.
-
SN2 Reaction: To the freshly prepared sodium phenoxide solution, add chloroacetone dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between diethyl ether and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude this compound can be further purified by vacuum distillation to yield a colorless to pale yellow oil.
Biological Activity: Acetylcholinesterase Inhibition
This compound has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[4][8] This inhibitory activity makes this compound and its derivatives subjects of interest in the development of potential therapeutics for conditions such as Alzheimer's disease.
Experimental Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)
The following is a generalized protocol for assessing the AChE inhibitory activity of this compound using the spectrophotometric method developed by Ellman.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound (test compound)
-
A known AChE inhibitor (e.g., galantamine) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of AChE, ATCI, DTNB, and this compound in the phosphate buffer.
-
Assay in Microplate: To each well of a 96-well microplate, add the phosphate buffer, a solution of DTNB, and the test compound (this compound) at various concentrations. A control well should contain the buffer instead of the test compound.
-
Enzyme Addition: Add the AChE solution to each well to initiate the reaction.
-
Substrate Addition and Measurement: Start the enzymatic reaction by adding the ATCI solution. Immediately measure the absorbance at 412 nm using a microplate reader. Record the absorbance at regular intervals for a set period.
-
Calculation of Inhibition: The rate of reaction is determined by the change in absorbance per unit time. The percentage of inhibition by this compound is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100
Caption: Logical workflow of the acetylcholinesterase inhibition assay.
Analytical Methods
The purity and concentration of this compound can be determined using standard chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.
Typical GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Split or splitless.
-
Temperature Program: An initial oven temperature of around 60-80°C, ramped up to 250-280°C.
-
MS Detection: Electron ionization (EI) with a mass range of m/z 40-400.
High-Performance Liquid Chromatography (HPLC)
HPLC can also be employed for the analysis of this compound, particularly for monitoring reaction progress or for purity assessment of less volatile derivatives.
Typical HPLC Parameters:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the phenyl group shows strong absorbance (e.g., ~270 nm).
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or inhaled.[3][9][10] Wear protective gloves, safety glasses, and a lab coat. Store in a cool, dry place away from heat and open flames.[6]
Conclusion
This compound is a versatile chemical with a well-defined structure and a range of applications in organic synthesis and medicinal chemistry. This guide provides essential technical information and detailed experimental protocols to aid researchers in their work with this compound. Further investigation into its biological activities and the synthesis of its derivatives may lead to the development of novel therapeutic agents.
References
- 1. This compound CAS#: 621-87-4 [m.chemicalbook.com]
- 2. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. byjus.com [byjus.com]
- 10. This compound | 621-87-4 [chemicalbook.com]
An In-depth Technical Guide to 1-Phenoxy-2-propanone: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenoxy-2-propanone, also known by synonyms such as phenoxyacetone and phenoxymethyl methyl ketone, is an organic compound with the chemical formula C₉H₁₀O₂.[1] It belongs to the class of α-phenoxyketones and has garnered interest in various scientific fields due to its utility as a synthetic intermediate and its biological activity as an acetylcholinesterase inhibitor. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and biological relevance of 1-phenoxy-2-propanone, tailored for a scientific audience.
Discovery and Historical Context
The first documented synthesis of 1-phenoxy-2-propanone, then referred to as "Phenoxylacetone," dates back to 1895 and is attributed to the German chemist R. Stoermer. The work was published in the Berichte der deutschen chemischen Gesellschaft. Stoermer's initial research was driven by the goal of synthesizing methylcoumarone, and this compound was a key intermediate in this endeavor. His method involved the reaction of sodium phenolate with chloroacetone. This early work laid the foundation for the synthesis of a variety of α-phenoxyketones.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for 1-phenoxy-2-propanone is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of 1-Phenoxy-2-propanone
| Property | Value | Source |
| CAS Number | 621-87-4 | [1] |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| Boiling Point | 229-230 °C | |
| Melting Point | Not available | |
| Density | 1.097 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.521 |
Table 2: Spectroscopic Data for 1-Phenoxy-2-propanone
| Spectrum Type | Key Peaks/Shifts | Source |
| ¹H NMR (CDCl₃) | δ (ppm): 2.26 (s, 3H, CH₃), 4.52 (s, 2H, CH₂), 6.87-7.28 (m, 5H, Ar-H) | [2] |
| ¹³C NMR (CDCl₃) | δ (ppm): 27.0 (CH₃), 73.8 (CH₂), 114.6 (Ar-C), 121.5 (Ar-C), 129.5 (Ar-C), 158.0 (Ar-C), 206.0 (C=O) | |
| Mass Spectrum (EI) | m/z: 150 (M+), 107, 94, 77, 43 | [3] |
| Infrared (Neat) | ν (cm⁻¹): 3060, 2920, 1725 (C=O), 1595, 1495, 1240, 755, 690 | [1] |
Experimental Protocols
Historical Synthesis of 1-Phenoxy-2-propanone (Stoermer, 1895)
The following protocol is based on the translated description of Stoermer's 1895 synthesis of this compound. This method exemplifies a classic Williamson ether synthesis followed by the reaction of the resulting phenoxide with an α-haloketone.
Objective: To synthesize 1-phenoxy-2-propanone from phenol and chloroacetone.
Materials:
-
Phenol
-
Sodium metal
-
Monochloroacetone
-
Diethyl ether
-
Sodium bisulfite
-
Dilute sodium hydroxide solution
Procedure:
-
Preparation of Sodium Phenolate: In a flask, dissolve sodium metal in an excess of dry phenol (3 to 4 times the molar amount of chloroacetone to be used). It is crucial to exclude any trace of water to prevent the formation of sodium hydroxide, which can interfere with the reaction.
-
Reaction with Chloroacetone: Once all the sodium has dissolved to form sodium phenolate, slowly add monochloroacetone to the reaction mixture.
-
Heating: Gently heat the mixture until the characteristic smell of chloroacetone is no longer detectable. The reaction mixture will turn brown.
-
Work-up:
-
Make the mixture strongly alkaline.
-
Perform steam distillation to isolate the crude 1-phenoxy-2-propanone, which separates as a colorless oil.
-
Extract the oil from the distillate using diethyl ether.
-
-
Purification:
-
To obtain a pure product, form the bisulfite adduct by treating the ethereal solution with sodium bisulfite. This adduct crystallizes and can be isolated.
-
Decompose the bisulfite adduct with a dilute solution of sodium hydroxide to regenerate the pure 1-phenoxy-2-propanone.
-
-
Final Product: The final product is a colorless oil with a pleasant smell.
Diagram of the historical synthesis workflow:
Caption: Workflow for the historical synthesis of 1-phenoxy-2-propanone as described by Stoermer in 1895.
Biological Activity: Acetylcholinesterase Inhibition
1-Phenoxy-2-propanone has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[4][5] The inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This mechanism is the basis for the therapeutic effects of several drugs used in the treatment of Alzheimer's disease and myasthenia gravis.
The active site of acetylcholinesterase is located at the bottom of a deep and narrow gorge and is composed of two main sites: the catalytic anionic site (CAS) and the peripheral anionic site (PAS).[6][7] The CAS is where the hydrolysis of acetylcholine occurs, involving a catalytic triad of serine, histidine, and glutamate residues. The PAS is located at the entrance of the gorge and is involved in substrate trapping and allosteric modulation of the enzyme's activity.
While the specific binding mode of 1-phenoxy-2-propanone to acetylcholinesterase is not extensively detailed in the available literature, it is proposed that ketone-containing inhibitors can interact with the active site. Some ketones are thought to act as transition state analogs, forming a hemiketal with the active site serine residue.[4] Others may bind to the anionic site, preventing the substrate from accessing the catalytic machinery.[5]
Signaling Pathway of Acetylcholinesterase and its Inhibition:
Caption: General mechanism of acetylcholinesterase (AChE) action and its inhibition by 1-phenoxy-2-propanone.
Conclusion
1-Phenoxy-2-propanone is a molecule with a significant history, dating back to the late 19th century. Its synthesis, first reported by Stoermer, represents a classic example of organic chemical synthesis of that era. The compound's physicochemical and spectroscopic properties are well-characterized. Furthermore, its biological activity as an acetylcholinesterase inhibitor makes it a molecule of interest for researchers in medicinal chemistry and drug development. This guide provides a foundational understanding of 1-phenoxy-2-propanone, serving as a valuable resource for scientific professionals.
References
- 1. 1-Phenoxy-2-propanone | C9H10O2 | CID 69313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(621-87-4) 1H NMR [m.chemicalbook.com]
- 3. 2-Propanone, 1-phenoxy- [webbook.nist.gov]
- 4. Inhibition kinetics of acetylcholinesterase with fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aliphatic ketones are acetylcholinesterase inhibitors but not transition state analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ebi.ac.uk [ebi.ac.uk]
An In-depth Technical Guide to Phenoxyacetone (CAS 621-87-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxyacetone, with the CAS registry number 621-87-4, is an aromatic ketone that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a phenoxy group attached to an acetone backbone, makes it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in drug development and biochemical research.
Chemical and Physical Properties
This compound is a combustible liquid that appears as a white to yellow or green clear liquid.[1][2] The quantitative properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: Chemical Identifiers and General Properties
| Property | Value | Reference |
| CAS Number | 621-87-4 | [3] |
| Molecular Formula | C₉H₁₀O₂ | [3][4] |
| Molecular Weight | 150.17 g/mol | [3] |
| Synonyms | Phenoxy-2-propanone, 1-Phenoxy-2-propanone, 1-Phenoxyacetone | [3][5] |
| Appearance | White to Yellow to Green clear liquid | [1][2] |
| Purity | >97.0% (GC) | [1][2] |
Table 2: Physical Properties
| Property | Value | Reference |
| Boiling Point | 229-230 °C (lit.) | [3][6] |
| Density | 1.097 g/mL at 25 °C (lit.) | [3][6] |
| Refractive Index (n20/D) | 1.521 (lit.) | [3] |
| Flash Point | 85 °C (185 °F) - closed cup | [3][6] |
| Solubility | Soluble in Acetone, Ether, Chloroform (Slightly), Ethyl Acetate (Slightly) | [1][7] |
Synthesis of this compound
The most common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.
Reaction Scheme
The overall reaction for the Williamson ether synthesis of this compound is as follows:
Caption: Williamson ether synthesis of this compound.
Experimental Protocol: Williamson Ether Synthesis
This protocol outlines a laboratory-scale synthesis of this compound from phenol and chloroacetone.
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
Chloroacetone
-
Acetone (solvent)
-
Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
Distilled water
-
5% Sodium hydroxide solution
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Phenoxide Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in acetone.
-
Slowly add a stoichiometric equivalent of sodium hydroxide to the solution while stirring. The reaction is exothermic.
-
Continue stirring at room temperature until the phenol is completely converted to sodium phenoxide.
-
-
Alkylation:
-
To the solution of sodium phenoxide, slowly add chloroacetone.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and water in a separatory funnel.
-
Separate the organic layer and wash it sequentially with a 5% sodium hydroxide solution (to remove any unreacted phenol) and then with distilled water until the aqueous layer is neutral.
-
-
Drying and Evaporation:
-
Dry the ethereal solution over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and evaporate the diethyl ether under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude product can be further purified by vacuum distillation to obtain pure this compound.
-
Applications in Drug Development and Research
This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for further chemical modifications to build more complex molecular architectures.
Intermediate in the Synthesis of Propafenone
This compound is conceptually related to a key intermediate in the synthesis of Propafenone, a class 1C anti-arrhythmic drug. The synthesis of Propafenone involves the reaction of a phenoxy-containing propiophenone derivative with epichlorohydrin, followed by reaction with n-propylamine. The initial propiophenone derivative can be synthesized from a phenol derivative, highlighting the importance of the phenoxy-ketone scaffold.
Caption: Conceptual workflow for Propafenone synthesis.
Acetylcholinesterase Inhibition
This compound has been identified as a competitive inhibitor of acetylcholinesterase (AChE).[8] AChE is a key enzyme in the central and peripheral nervous systems responsible for the hydrolysis of the neurotransmitter acetylcholine, thus terminating the nerve impulse. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission. This mechanism is the basis for the therapeutic effect of several drugs used in the treatment of Alzheimer's disease and myasthenia gravis.
Caption: Mechanism of Acetylcholinesterase inhibition.
Spectroscopic Data
The structural identification of this compound is confirmed by various spectroscopic methods.
Table 3: Spectroscopic Data Summary
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the methylene protons adjacent to the ether oxygen, and the methyl protons of the acetyl group. |
| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ketone, C-O-C stretching of the ether, and aromatic C-H and C=C stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns. |
Safety and Handling
This compound is a combustible liquid and is harmful if inhaled.[1][2] Appropriate safety precautions should be taken when handling this chemical.
Table 4: GHS Hazard and Precautionary Statements
| Classification | Statement | Code |
| Hazard | Combustible liquid | H227 |
| Hazard | Harmful if inhaled | H332 |
| Precautionary | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. | P210 |
| Precautionary | Avoid breathing dust/fume/gas/mist/vapors/spray. | P261 |
| Precautionary | Use only outdoors or in a well-ventilated area. | P271 |
| Precautionary | Wear protective gloves/protective clothing/eye protection/face protection. | P280 |
| Precautionary | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. | P304 + P340 + P312 |
| Precautionary | Store in a well-ventilated place. Keep cool. | P403 + P235 |
| Precautionary | Dispose of contents/container to an approved waste disposal plant. | P501 |
It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.
Conclusion
This compound (CAS 621-87-4) is a valuable chemical intermediate with established applications in organic synthesis and potential roles in medicinal chemistry. This guide has provided a detailed overview of its properties, a practical protocol for its synthesis, and insights into its applications. The information presented herein is intended to support researchers, scientists, and drug development professionals in their work with this versatile compound.
References
- 1. US4638094A - Process for producing phenylacetones - Google Patents [patents.google.com]
- 2. CA2645263A1 - Agrochemical formulations - Google Patents [patents.google.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN104262178A - Synthesis method of propafenone hydrochloride - Google Patents [patents.google.com]
- 6. This compound(621-87-4) 13C NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Potential Research Areas for Phenoxyacetone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxyacetone and its derivatives represent a versatile class of compounds with a wide range of demonstrated and potential therapeutic applications. The core structure, consisting of a phenyl ring linked to an acetone moiety via an ether bond, provides a flexible scaffold for chemical modifications, leading to a diverse array of pharmacological activities. This technical guide explores the most promising research avenues for this compound derivatives, focusing on their anticonvulsant, anticancer, and acetylcholinesterase inhibitory properties. This document provides a comprehensive overview of the current state of research, including detailed experimental protocols, quantitative biological activity data, and elucidation of the underlying signaling pathways.
Anticonvulsant Activity
This compound derivatives, particularly phenoxyacetamides, have emerged as a promising class of anticonvulsant agents. Their mechanism of action is believed to involve the modulation of voltage-gated ion channels and the enhancement of GABAergic neurotransmission, key pathways in the regulation of neuronal excitability.
Mechanism of Action
The anticonvulsant effects of many drugs are attributed to their ability to block voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. By stabilizing the inactivated state of these channels, phenoxyacetamide derivatives can reduce the repetitive firing of neurons that characterizes seizure activity.
Furthermore, enhancement of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) is another key mechanism. These compounds can potentiate GABAergic signaling by interacting with GABA-A receptors, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus making it less likely to fire an action potential.
Quantitative Data: Anticonvulsant Activity
The anticonvulsant activity of phenoxyacetamide derivatives is typically evaluated in animal models using the Maximal Electroshock (MES) test, which induces tonic-clonic seizures. The median effective dose (ED₅₀) is the dose required to protect 50% of the animals from the seizure.
| Compound Class | Animal Model | Test | ED₅₀ (mg/kg) | Reference |
| Phenoxyacetamides | Mice | MES | 22.62 - 78.30 | [1] |
| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides | Mice | MES | 49.6 | [2] |
| 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives | Mice | PTZ | Protective at 100 | [3] |
Experimental Protocol: Maximal Electroshock (MES) Test
The MES test is a standard preclinical screening method for identifying potential anticonvulsant drugs.
Materials:
-
Electroconvulsometer
-
Corneal electrodes
-
Saline solution (0.9% NaCl)
-
Test animals (mice or rats)
-
Test compound and vehicle control
Procedure:
-
Administer the test compound or vehicle control to the animals, typically via intraperitoneal (i.p.) injection.
-
After a predetermined time (e.g., 30 or 60 minutes), place the corneal electrodes, moistened with saline, on the corneas of the animal.
-
Deliver a high-frequency electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds duration, at a current sufficient to induce a seizure in control animals).
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Calculate the percentage of protected animals at each dose and determine the ED₅₀ value.[4][5][6]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Potentiation of GABA-A Receptor Signaling by Phenoxyacetamide Derivatives.
Caption: Experimental Workflow for the Maximal Electroshock (MES) Test.
Anticancer Activity
Phenoxyacetamide derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, making them attractive candidates for the development of novel anticancer agents. Their mechanism of action often involves the induction of apoptosis, a form of programmed cell death.
Mechanism of Action
A key target for some anticancer phenoxyacetamide derivatives is Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair.[7] Inhibition of PARP-1 in cancer cells with existing DNA repair defects (such as BRCA mutations) can lead to an accumulation of DNA damage and trigger apoptosis. The apoptotic cascade involves the activation of caspases, a family of proteases that execute the dismantling of the cell. This process is regulated by pro-apoptotic and anti-apoptotic proteins, and phenoxyacetamides can shift the balance towards apoptosis by upregulating pro-apoptotic genes.[7][8]
Quantitative Data: Anticancer Activity
The in vitro anticancer activity of phenoxyacetamide derivatives is commonly assessed using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC₅₀) represents the concentration of the compound that inhibits 50% of cell growth.
| Compound | Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) | Reference |
| Compound I | HepG2 (Liver Cancer) | 1.43 | 5-Fluorouracil | 5.32 | [9] |
| Compound II | HepG2 (Liver Cancer) | 6.52 | 5-Fluorouracil | 5.32 | [9] |
| Compound I | MCF-7 (Breast Cancer) | 7.43 | - | - | [9] |
| Pyridazine hydrazide appended phenoxy acetic acid | HepG2 (Liver Cancer) | 6.9 | 5-Fluorouracil | 8.3 | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the phenoxyacetamide derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value.[8][10][11][12][13]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of PARP-1 by Phenoxyacetamide Derivatives Leading to Apoptosis.
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Acetylcholinesterase Inhibition
Certain this compound derivatives have shown potential as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.
Mechanism of Action
By inhibiting AChE, these derivatives increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This can lead to improvements in cognitive function. The this compound scaffold can interact with the active site of the AChE enzyme, preventing it from hydrolyzing acetylcholine.
Quantitative Data: Acetylcholinesterase Inhibition
The inhibitory activity of compounds against AChE is determined by measuring the concentration required to inhibit 50% of the enzyme's activity (IC₅₀).
| Compound Class | Enzyme | IC₅₀ (µM) | Reference |
| Novel AChE Inhibitor S-I 26 | AChE | 14 | [14] |
| Rivastigmine (Reference) | AChE | 71.1 | [14] |
| Novel AChE Inhibitor S-II 18 | AChE | 120 | [14] |
| Novel AChE Inhibitor S-III 6 | AChE | 175 | [14] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a widely used, simple, and rapid colorimetric method for determining AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer
-
Test compounds
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds in a suitable solvent.
-
In a 96-well plate, add the phosphate buffer, test compound solution, and AChE enzyme solution.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature.
-
Initiate the reaction by adding the substrate (ATCI) and DTNB.
-
AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.
-
Measure the increase in absorbance at 412 nm over time using a microplate reader.
-
The rate of the reaction is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound Derivatives.
Caption: Experimental Workflow for the Ellman's Acetylcholinesterase Assay.
Synthesis of Phenoxyacetamide Derivatives
A general and versatile method for the synthesis of phenoxyacetamide derivatives involves the reaction of a substituted phenol with an N-substituted-2-chloroacetamide in the presence of a base.
General Synthesis Protocol
Materials:
-
Substituted phenol
-
N-substituted-2-chloroacetamide
-
Potassium carbonate (or another suitable base)
-
Acetone (or another suitable solvent)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography columns, etc.)
Procedure:
-
To a solution of the substituted phenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Add the N-substituted-2-chloroacetamide (1 equivalent) to the mixture.
-
Reflux the reaction mixture for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired phenoxyacetamide derivative.[7][15][16]
Synthetic Workflow Diagram
Caption: General Workflow for the Synthesis of Phenoxyacetamide Derivatives.
Future Research Directions
The versatility of the this compound scaffold presents numerous opportunities for further research and development. Key areas for future investigation include:
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models can help in the rational design of more potent and selective derivatives by identifying the key structural features that govern their biological activity.[14][17][18][19][20][21][22][23]
-
Exploration of Other Therapeutic Areas: The structural similarity of this compound derivatives to other biologically active molecules suggests their potential in other therapeutic areas, such as anti-inflammatory, antimicrobial, and antiviral applications.
-
In-depth Mechanistic Studies: Further elucidation of the specific molecular targets and signaling pathways affected by these derivatives will be crucial for their optimization and clinical development.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are necessary to assess the drug-like properties and safety profiles of promising lead compounds.
-
Development of Drug Delivery Systems: Formulating potent derivatives into advanced drug delivery systems could enhance their bioavailability, target specificity, and therapeutic efficacy.
Conclusion
This compound derivatives represent a rich and underexplored area for drug discovery. Their demonstrated efficacy as anticonvulsant, anticancer, and acetylcholinesterase inhibiting agents, coupled with their synthetic accessibility, makes them highly attractive candidates for further investigation. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate and inspire future research in this promising field, ultimately leading to the development of novel and effective therapeutic agents.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. researchgate.net [researchgate.net]
- 3. defeatingepilepsy.org [defeatingepilepsy.org]
- 4. google.com [google.com]
- 5. scispace.com [scispace.com]
- 6. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchhub.com [researchhub.com]
- 9. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative structure–activity relationship models for compounds with anticonvulsant activity | Semantic Scholar [semanticscholar.org]
- 20. A computational quantitative structure-activity relationship study of carbamate anticonvulsants using quantum pharmacological methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. QSAR of anticancer compounds. Bis(11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides), bis(phenazine-1-carboxamides), and bis(naphthalimides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantitative structure-activity relationship of phenoxyphenyl-methanamine compounds with 5HT2A, SERT, and hERG activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and quantitative structure-activity relationships of anticonvulsant 2,3,6-triaminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Phenoxypropan-2-one: A Technical Guide to Elucidating its Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-phenoxypropan-2-one, also known as phenoxyacetone, is an organic compound featuring a ketone functional group and a phenoxy ether moiety. Its chemical structure (C₉H₁₀O₂) suggests potential for diverse biological interactions, yet its specific molecular targets and physiological effects remain largely uncharacterized. For comparison, the structurally similar compound 1-phenoxy-2-propanol is utilized as an antimicrobial agent and preservative, with a mechanism thought to involve cell membrane disruption and inhibition of microbial enzymes.[1] However, the presence of a ketone in 1-phenoxypropan-2-one, as opposed to a hydroxyl group, implies a distinct pharmacological profile that warrants independent investigation.
This document provides a technical guide for elucidating the mechanism of action (MoA) of 1-phenoxypropan-2-one, from initial target identification to downstream pathway analysis.
Proposed Strategy for MoA Elucidation
A systematic approach is essential to define the biological activity of a novel compound. The following workflow outlines the key phases for investigating the MoA of 1-phenoxypropan-2-one.
Caption: A phased approach for mechanism of action (MoA) elucidation.
Phase 1: Target Identification
The initial step is to identify the molecular target(s) of 1-phenoxypropan-2-one. A combination of computational and experimental methods can be employed.
Experimental Workflow: Affinity-Based Target Discovery
A powerful unbiased method for target identification is affinity chromatography coupled with mass spectrometry.
Caption: Experimental workflow for affinity-based target identification.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Compound Immobilization:
-
Synthesize a derivative of 1-phenoxypropan-2-one containing a linker arm suitable for covalent attachment to an activated solid support (e.g., NHS-activated sepharose beads).
-
Couple the derivative to the beads according to the manufacturer's protocol. Confirm successful immobilization.
-
-
Protein Lysate Preparation:
-
Culture cells of interest (e.g., a human cancer cell line like MCF-7) and harvest.
-
Lyse cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris. Determine protein concentration using a BCA or Bradford assay.
-
-
Affinity Pulldown:
-
Incubate the cell lysate (e.g., 1-5 mg total protein) with the compound-coupled beads and with control (un-coupled) beads for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with lysis buffer to remove proteins that are not specifically bound to the compound.
-
-
Elution:
-
Elute bound proteins by either:
-
Competitive elution: Incubating with a high concentration of free 1-phenoxypropan-2-one.
-
Denaturing elution: Boiling the beads in SDS-PAGE sample buffer.
-
-
-
Mass Spectrometry Analysis:
-
Separate the eluted proteins on a 1D SDS-PAGE gel.
-
Excise protein bands, perform in-gel trypsin digestion, and extract the resulting peptides.
-
Analyze peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins by searching the acquired MS/MS spectra against a protein database (e.g., UniProt/Swiss-Prot) using a search algorithm like Mascot or Sequest. Proteins significantly enriched in the compound pulldown compared to the control are considered potential targets.
-
Phase 2: Target Validation and Quantitative Analysis
Once potential targets are identified, their direct interaction with 1-phenoxypropan-2-one must be validated and quantified.
Quantitative Data Summary
Following successful experiments, quantitative data should be compiled to compare the compound's potency against various validated targets or its effect in different cell lines.
Table 1: Hypothetical Quantitative Profile for 1-phenoxypropan-2-one
| Parameter | Target/Assay | Value (µM) | Method |
|---|---|---|---|
| Binding Affinity (Kd) | Recombinant Target X | 15.2 | Isothermal Titration Calorimetry |
| Recombinant Target Y | > 100 | Surface Plasmon Resonance | |
| Enzyme Inhibition (IC₅₀) | Purified Target X | 25.8 | Fluorescence-based Activity Assay |
| Cellular Potency (EC₅₀) | Target X Inhibition in Cells | 45.1 | Cellular Thermal Shift Assay |
| | Anti-proliferative Effect | 52.5 | MTT Assay (MCF-7 cells) |
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).
-
Sample Preparation:
-
Express and purify the candidate target protein to >95% purity.
-
Prepare a concentrated solution of the protein (e.g., 20-100 µM) and a solution of 1-phenoxypropan-2-one (e.g., 200-1000 µM).
-
Both solutions must be in identical, degassed buffer (e.g., PBS or HEPES). Dialyze the protein against the buffer extensively.
-
-
Instrument Setup:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the 1-phenoxypropan-2-one solution into the injection syringe.
-
Allow the system to equilibrate to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections (e.g., 2-5 µL) of the compound into the protein solution.
-
Record the heat change after each injection until the binding reaction is saturated.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate Kd, n, and ΔH.
-
Phase 3: Cellular Pathway Analysis
After validating a direct target, the next step is to understand the downstream consequences of this interaction within a cellular context.
Hypothetical Signaling Pathway: Modulation of a MAP Kinase Pathway
If 1-phenoxypropan-2-one were to inhibit a hypothetical upstream kinase (Target X), it would disrupt a downstream signaling cascade, which can be monitored by measuring protein phosphorylation.
Caption: Hypothetical inhibition of a kinase cascade by 1-phenoxypropan-2-one.
Experimental Protocol: Western Blotting for Phosphoprotein Analysis
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells of serum for 12-24 hours if the pathway is growth factor-dependent.
-
Pre-treat cells with various concentrations of 1-phenoxypropan-2-one (e.g., 0.1, 1, 10, 100 µM) for 1-2 hours.
-
Stimulate the pathway with an appropriate agonist (e.g., EGF, PMA) for a short period (e.g., 15 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect lysates and quantify protein concentration.
-
-
Electrophoresis and Transfer:
-
Normalize protein amounts (e.g., 20 µ g/lane ) and separate by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to a phosphorylated protein in the pathway (e.g., anti-phospho-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK1/2) to confirm equal loading.
-
Quantify band intensity to determine the dose-dependent effect of 1-phenoxypropan-2-one on protein phosphorylation.
-
References
In-Depth Technical Guide: Acetylcholinesterase Inhibition by Phenoxyacetone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the inhibition of acetylcholinesterase (AChE) by phenoxyacetone. This compound, a ketone-containing aromatic compound, has been identified as a competitive inhibitor of acetylcholinesterase, the key enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Understanding the kinetics and mechanism of this inhibition is crucial for the fields of neuropharmacology and toxicology, particularly in the context of designing novel therapeutic agents for neurological disorders such as Alzheimer's disease, where AChE inhibitors are a cornerstone of treatment.
Core Concepts of Inhibition
Acetylcholinesterase terminates synaptic transmission at cholinergic synapses by hydrolyzing acetylcholine. Inhibitors of this enzyme prevent this hydrolysis, leading to an accumulation of acetylcholine in the synaptic cleft and prolonged stimulation of cholinergic receptors. This compound is classified as a reversible, competitive inhibitor of AChE[1]. This mode of inhibition suggests that it likely binds to the active site of the enzyme, competing with the native substrate, acetylcholine. The characterization of such inhibitors is fundamental to structure-activity relationship (SAR) studies aimed at developing more potent and selective drugs.
Quantitative Data on Inhibitory Activity
For comparative context, the following table summarizes the inhibitory activities of various other phenoxy-containing compounds against acetylcholinesterase. This data illustrates the range of potencies that can be achieved by modifying the core phenoxy scaffold.
| Compound Class | Specific Compound Example | IC₅₀ Value (AChE) | Source |
| Phenoxytacrine Derivatives | 7-Phenoxytacrine (7-PhO-THA) | Varies by derivative | [2] |
| 2-Phenoxy-N-substituted-acetamide Derivatives | (Specific derivatives) | Moderate Activity | [4] |
| Phenserine (Physostigmine analog) | Phenserine | 0.0453 µM | [5] |
Note: The inhibitory potency of this compound itself is not publicly documented in terms of a specific IC₅₀ or Kᵢ value. The data above is for structurally related compounds and is provided for contextual purposes.
Experimental Protocols
The standard method for determining acetylcholinesterase activity and inhibition is the spectrophotometric method developed by Ellman[4][6][7][8][9][10]. The following protocol outlines the key steps for an in vitro AChE inhibition assay.
Protocol: Ellman's Method for AChE Inhibition Assay
1. Principle: This assay measures the activity of AChE by quantifying the production of thiocholine. Acetylthiocholine (ATCI), a synthetic substrate for AChE, is hydrolyzed to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of color production is directly proportional to the enzyme activity.
2. Reagents and Materials:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes), diluted to a working concentration (e.g., 1 U/mL) in phosphate buffer.
-
Acetylthiocholine Iodide (ATCI) solution (14 mM in deionized water). Prepare fresh daily.
-
DTNB solution (10 mM in phosphate buffer).
-
Test Inhibitor (this compound) solution, prepared in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the assay is low, typically <1%).
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm.
3. Assay Procedure (96-well plate format):
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution (at various concentrations).
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound (or its solvent for the control) to the respective wells. Mix gently and incubate the plate for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: Add 10 µL of the ATCI solution to all wells (except the blank) to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes.
4. Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity)[11].
Kinetic Analysis:
To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate (ATCI) and the inhibitor (this compound). The data are then plotted using graphical methods such as the Lineweaver-Burk or Dixon plots[12][13][14][15][16][17].
-
Lineweaver-Burk Plot: A plot of 1/V versus 1/[S] (where V is the reaction velocity and [S] is the substrate concentration). For a competitive inhibitor, the lines for different inhibitor concentrations will intersect on the y-axis.
-
Dixon Plot: A plot of 1/V versus inhibitor concentration [I] at different fixed substrate concentrations. For a competitive inhibitor, the lines will intersect at a point where the x-coordinate equals -Kᵢ.
Visualizations
The following diagrams illustrate the experimental workflow and the conceptual basis of competitive inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acetylcholinesterase inhibition by the ketone transition state analog this compound and 1-halo-3-phenoxy-2-propanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Supplier | CAS 621-87-4 | AOBIOUS [aobious.com]
- 4. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenoxyacetone: A Ketone Transition State Analog for Enzyme Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenoxyacetone, a simple ketone-containing aromatic compound, has been identified as a transition state analog inhibitor, primarily targeting the enzyme acetylcholinesterase (AChE). This technical guide provides a comprehensive overview of this compound's role as a ketone transition state analog, its mechanism of action, and its inhibitory effects. Detailed experimental protocols for the synthesis of this compound and the subsequent enzyme inhibition assays are provided to facilitate further research in this area. Quantitative data from existing literature is summarized, and key signaling pathways and experimental workflows are visualized to offer a clear and concise understanding of the subject matter for researchers, scientists, and professionals in drug development.
Introduction
Enzyme inhibitors are fundamental tools in biochemistry and pharmacology, playing a crucial role in the elucidation of enzymatic mechanisms and serving as foundational structures for drug design. Among the various classes of inhibitors, transition state analogs are of particular interest due to their high specificity and potency. These molecules mimic the high-energy transition state of a substrate as it is being converted to a product by an enzyme. By binding tightly to the enzyme's active site, they effectively block its catalytic activity.
This compound (1-phenoxy-2-propanone) is a ketone-containing compound that has been investigated as a transition state analog inhibitor. The electrophilic carbonyl carbon of the ketone can be attacked by a nucleophilic residue in the enzyme's active site, forming a stable tetrahedral intermediate that resembles the transition state of substrate hydrolysis. This guide will delve into the specifics of this compound as a transition state analog, with a primary focus on its well-documented inhibition of acetylcholinesterase.
Mechanism of Action: The Ketone as a Transition State Analog
The inhibitory activity of this compound is attributed to the electrophilic nature of its ketone carbonyl group. In the context of serine proteases, such as acetylcholinesterase, the active site contains a catalytic triad, with a highly nucleophilic serine residue.
The proposed mechanism of inhibition involves the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of this compound. This forms a stable, covalent hemiketal adduct. This tetrahedral hemiketal closely mimics the geometry of the tetrahedral intermediate formed during the hydrolysis of the natural substrate, acetylcholine. By forming this stable analog of the transition state, this compound effectively sequesters the enzyme, preventing it from binding to and hydrolyzing its natural substrate.
dot
Quantitative Inhibition Data
The inhibitory potential of this compound against acetylcholinesterase has been quantified, demonstrating its efficacy as an inhibitor. The key parameter for a reversible inhibitor is the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.
| Enzyme Target | Inhibitor | Inhibition Constant (Ki) | Reference |
| Acetylcholinesterase (AChE) | This compound | 0.03 mM | [1] |
Note: The unit for the Ki value was not explicitly clear in the available reference material and is inferred to be mM based on typical values for this class of inhibitors.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Williamson ether synthesis, reacting phenol with chloroacetone in the presence of a base.
Materials:
-
Phenol
-
Chloroacetone
-
Potassium Carbonate (K2CO3)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in anhydrous acetone.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Slowly add chloroacetone (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate using a rotary evaporator to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Signaling Pathway Context
Acetylcholinesterase plays a critical role in cholinergic neurotransmission by terminating the signal at the synapse. The breakdown of acetylcholine is essential for preventing continuous stimulation of postsynaptic receptors.
dot
Inhibition of acetylcholinesterase by compounds like this compound leads to an accumulation of acetylcholine in the synaptic cleft. This results in prolonged stimulation of acetylcholine receptors on the postsynaptic neuron, which can have various physiological effects and is the basis for the therapeutic use of AChE inhibitors in conditions like Alzheimer's disease and myasthenia gravis.
Conclusion
This compound serves as a valuable model compound for studying the principles of transition state analog inhibition, particularly for serine proteases like acetylcholinesterase. Its relatively simple structure and straightforward synthesis make it an accessible tool for researchers. The detailed protocols provided in this guide are intended to facilitate further investigation into the inhibitory properties of this compound and other ketone-containing compounds. While its inhibitory effect on acetylcholinesterase is documented, a broader characterization of its activity against other proteases would provide a more complete understanding of its potential as a versatile enzyme inhibitor. The concepts and methodologies outlined herein are fundamental to the fields of enzymology and drug discovery and can be applied to the study of a wide range of enzyme-inhibitor interactions.
References
A Preliminary Investigation into the Reactivity of Phenoxyacetone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenoxyacetone (1-phenoxy-2-propanone) is a versatile ketone with applications in organic synthesis and potential as a lead compound in drug discovery, notably as an acetylcholinesterase inhibitor. This technical guide provides a preliminary investigation into the reactivity of this compound, consolidating available data on its synthesis, chemical properties, and biological interactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a comprehensive resource for researchers in the field.
Introduction
This compound, a colorless to light-yellow liquid, is an organic compound with the chemical formula C₉H₁₀O₂. Its structure, featuring a phenoxy group attached to an acetone moiety, imparts a unique combination of reactivity at the carbonyl group and the aromatic ring. This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules, including various phenoxyacetamide derivatives that have shown a wide range of pharmacological activities.[1][2] Furthermore, this compound itself has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in the regulation of cholinergic neurotransmission.[3][4] This guide aims to provide a foundational understanding of this compound's reactivity to facilitate its application in synthetic and medicinal chemistry.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is essential for its identification and characterization in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₂ | [4] |
| Molecular Weight | 150.17 g/mol | [4] |
| Boiling Point | 229-230 °C (lit.) | |
| Density | 1.097 g/mL at 25 °C (lit.) | [5] |
| Refractive Index (n20/D) | 1.521 (lit.) | [5] |
| Appearance | Colorless to light-yellow liquid | |
| Solubility | Soluble in water (9798 mg/L @ 25 °C est.) | [6] |
| Flash Point | 85 °C (185 °F) - closed cup | [5] |
| LogP (o/w) | 1.04 | [6] |
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing around 1720-1740 cm⁻¹. Other significant peaks include those for C-O-C stretching and aromatic C-H and C=C stretching.
-
Mass Spectrometry (MS): The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 150, corresponding to its molecular weight. Common fragmentation patterns involve the loss of acetyl and phenoxy radicals.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum typically shows a singlet for the methyl protons (CH₃) around δ 2.2 ppm, a singlet for the methylene protons (CH₂) adjacent to the carbonyl group around δ 4.6 ppm, and multiplets for the aromatic protons of the phenyl group in the range of δ 6.9-7.4 ppm.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (around δ 205 ppm), the methylene carbon (around δ 75 ppm), the methyl carbon (around δ 27 ppm), and the aromatic carbons.
-
Synthesis of this compound
The most common and well-documented method for the synthesis of this compound is the Williamson ether synthesis.[6][7] This reaction involves the nucleophilic substitution of a halide from an α-halo ketone by a phenoxide ion.
Reaction Scheme
The overall reaction for the synthesis of this compound from phenol and chloroacetone is as follows:
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol is adapted from various reported procedures.
Materials:
-
Phenol
-
Chloroacetone
-
Sodium hydroxide (NaOH) or Sodium metal (Na)
-
Anhydrous acetone or another suitable solvent
-
Diethyl ether
-
5% NaOH solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Sodium Phenoxide:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve phenol (1.0 equivalent) in a suitable solvent like anhydrous acetone.
-
Slowly add a stoichiometric amount of sodium hydroxide (1.0 equivalent) to the solution with stirring. The reaction is exothermic. Alternatively, for an anhydrous reaction, sodium metal can be carefully added to dry phenol.
-
-
Reaction with Chloroacetone:
-
Once the sodium phenoxide has formed, slowly add chloroacetone (1.0 equivalent) dropwise from the dropping funnel to the reaction mixture with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitoring by TLC is recommended).[3]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with 5% NaOH solution (to remove any unreacted phenol), water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and evaporate the solvent to obtain the crude this compound.
-
-
Purification (Optional but Recommended):
-
The crude product can be purified by vacuum distillation.
-
Alternatively, a bisulfite adduct can be formed for purification. The crude this compound is shaken with a saturated solution of sodium bisulfite. The crystalline adduct is filtered, washed, and then decomposed with a dilute sodium hydroxide solution to regenerate the pure this compound.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reactivity of this compound
The reactivity of this compound is primarily governed by the electrophilic nature of the carbonyl carbon and the potential for reactions involving the α-protons and the aromatic ring.
Reactions at the Carbonyl Group
The carbonyl group in this compound is susceptible to nucleophilic attack.
-
Formation of Hydrazones: this compound readily reacts with hydrazines to form the corresponding hydrazones. For example, reaction with phenylhydrazine yields a crystalline hydrazone.
-
Formation of Oximes: Reaction with hydroxylamine is expected to produce the corresponding oxime.
-
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Addition of Grignard Reagents: Grignard reagents will add to the carbonyl group to form tertiary alcohols.
Reactions Involving the α-Protons
The protons on the methylene group adjacent to the carbonyl are acidic and can be removed by a base to form an enolate. This enolate can then participate in various reactions, such as aldol condensations or alkylations.
Synthesis of Phenoxyacetamide Derivatives
This compound can be a precursor to phenoxyacetic acid, which is a key intermediate in the synthesis of various biologically active phenoxyacetamide derivatives.[1][8] The synthesis of phenoxyacetic acid from this compound would typically involve an oxidation step, such as the haloform reaction.
Experimental Protocol: Synthesis of a Phenoxyacetamide Derivative (General)
This is a general protocol for the synthesis of phenoxyacetamide derivatives from a phenoxyacetic acid intermediate.[3]
Materials:
-
Phenoxyacetic acid derivative (e.g., 2,4,5-trichlorophenoxyacetic acid)
-
Thionyl chloride (SOCl₂) or another activating agent
-
Amine or amino acid ester
-
A suitable base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, DMF)
Procedure:
-
Activation of the Carboxylic Acid: Convert the phenoxyacetic acid to its more reactive acid chloride by refluxing with an excess of thionyl chloride. Remove the excess thionyl chloride under vacuum.
-
Amide Coupling: Dissolve the resulting phenoxyacetyl chloride in an anhydrous solvent. To this solution, add the desired amine or amino acid ester (1.0 equivalent) and a base like triethylamine (1.1 equivalents) at 0 °C.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with dilute acid, dilute base, and brine. Dry the organic layer, evaporate the solvent, and purify the resulting phenoxyacetamide derivative by crystallization or column chromatography.
Biological Activity: Acetylcholinesterase Inhibition
This compound has been identified as a reversible inhibitor of acetylcholinesterase (AChE).[3][4] The mechanism of inhibition by ketones, particularly those with electron-withdrawing groups, is proposed to involve the formation of a transition-state analog.[9]
Proposed Mechanism of Inhibition
It is hypothesized that the carbonyl carbon of this compound is attacked by the hydroxyl group of the serine residue (Ser203) in the active site of AChE. This nucleophilic attack is facilitated by the catalytic triad of the enzyme (Ser-His-Glu). The result is the formation of a tetrahedral hemiketal intermediate, which mimics the transition state of acetylcholine hydrolysis.[9][10] This stable complex effectively blocks the active site and prevents the breakdown of acetylcholine.
Signaling Pathway Diagram: Acetylcholinesterase Inhibition
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Acetylcholinesterase inhibition by the ketone transition state analog this compound and 1-halo-3-phenoxy-2-propanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Pharmacological Assessment, and Molecular Modeling of Acetylcholinesterase/Butyrylcholinesterase Inhibitors: Effect against Amyloid-β-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition kinetics of acetylcholinesterase with fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of Phenoxyacetone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for phenoxyacetone (CAS No. 621-87-4), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format to facilitate research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.31 - 7.25 | m | 2H | Ar-H (meta) |
| 6.99 - 6.94 | m | 1H | Ar-H (para) |
| 6.90 - 6.87 | m | 2H | Ar-H (ortho) |
| 4.52 | s | 2H | O-CH₂ |
| 2.26 | s | 3H | CO-CH₃ |
Note: 's' denotes a singlet and 'm' denotes a multiplet. Data acquired in CDCl₃ at 90 MHz.[1]
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.
| Chemical Shift (δ) ppm | Assignment |
| 206.3 | C=O |
| 157.9 | Ar-C (quaternary, attached to O) |
| 129.5 | Ar-C (meta) |
| 121.5 | Ar-C (para) |
| 114.6 | Ar-C (ortho) |
| 73.9 | O-CH₂ |
| 26.5 | CO-CH₃ |
Note: Predicted data based on standard chemical shift values and analysis of similar structures.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 - 3040 | Medium | Aromatic C-H stretch |
| ~2925 | Weak | Aliphatic C-H stretch |
| ~1725 | Strong | C=O (ketone) stretch |
| ~1600, ~1495 | Strong | Aromatic C=C bending |
| ~1240 | Strong | Aryl-O-C stretch (asymmetric) |
| ~1040 | Strong | Aryl-O-C stretch (symmetric) |
| ~750, ~690 | Strong | Aromatic C-H out-of-plane bending |
Note: These are characteristic absorption bands for a ketone with an aromatic ether linkage.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 150 | 45 | [M]⁺ (Molecular Ion) |
| 107 | 100 | [C₇H₇O]⁺ |
| 94 | 30 | [C₆H₅OH]⁺ |
| 77 | 65 | [C₆H₅]⁺ |
| 43 | 80 | [CH₃CO]⁺ |
Source: NIST WebBook and PubChem.[2][3]
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation: A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.75 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
Data Acquisition:
-
¹H NMR: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Key parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: The spectrum is typically acquired on the same instrument with a proton-decoupled pulse sequence. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
FT-IR Spectroscopy
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is first recorded and then automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
Data Acquisition:
-
Gas Chromatography (GC): A small volume of the sample solution (e.g., 1 µL) is injected into the GC, which separates the components of the sample. A common setup uses a capillary column (e.g., DB-5) with helium as the carrier gas and a temperature program that ramps from a lower temperature (e.g., 50°C) to a higher temperature (e.g., 250°C).
-
Mass Spectrometry (MS): The separated components from the GC elute directly into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions, which are then analyzed by a mass analyzer (e.g., a quadrupole).
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the process of spectroscopic analysis.
References
Methodological & Application
Synthesis of Phenoxyacetone: A Detailed Guide for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the synthesis of phenoxyacetone from phenol and chloroacetone via the Williamson ether synthesis. Detailed experimental protocols for the synthesis and subsequent purification are presented, along with a summary of reaction parameters and their impact on yield. This guide is intended to serve as a practical resource for researchers in organic synthesis and drug development.
Introduction
This compound is a valuable intermediate in organic synthesis. The most common and straightforward method for its preparation is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenoxide ion by an alkyl halide. In this specific synthesis, phenol is deprotonated by a suitable base to form the more nucleophilic phenoxide ion, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with chloroacetone.[1][2][3] The general reaction scheme is depicted below:
Figure 1: General reaction scheme for the synthesis of this compound.
The efficiency of this synthesis is influenced by several factors, including the choice of base, solvent, reaction temperature, and the presence of any catalysts.[1] This document outlines various approaches to the synthesis and purification of this compound.
Data Presentation
The following table summarizes various conditions reported for the Williamson ether synthesis of this compound and related aryl ethers, highlighting the impact of different reagents and solvents on the reaction yield.
| Phenol Derivative | Alkyl Halide | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | Chloroacetone | K₂CO₃ | KI | Acetone | 60 | 48 | 65-71 | |
| Phenol | Chloroacetone | NaOH | None | Water/Ethanol | Reflux | Not Specified | Low (<10) | N/A |
| o-Nitrophenol | n-Butyl bromide | K₂CO₃ | None | Acetone | Reflux | 48 | 75-80 | N/A |
| General Williamson | Primary Alkyl Halide | Various | None | Acetonitrile, DMF | 50-100 | 1-8 | 50-95 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Potassium Carbonate and Potassium Iodide in Acetone
This protocol is adapted from general procedures for Williamson ether synthesis and offers good yields under relatively mild conditions.
Materials:
-
Phenol
-
Chloroacetone
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Potassium Iodide (KI)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and potassium iodide (0.1 eq).
-
Add anhydrous acetone to the flask to create a stirrable suspension.
-
Begin stirring the mixture and slowly add chloroacetone (1.1 eq) to the flask.
-
Heat the reaction mixture to reflux (around 60°C) and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid salts and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or by forming the bisulfite adduct (see Protocol 2).
Protocol 2: Purification of this compound via Bisulfite Adduct Formation
This protocol is useful for separating this compound from non-ketonic impurities.
Materials:
-
Crude this compound
-
Sodium bisulfite (NaHSO₃), saturated aqueous solution
-
Diethyl ether
-
Sodium carbonate (Na₂CO₃), saturated aqueous solution
-
Separatory funnel
Procedure:
-
Dissolve the crude this compound in diethyl ether.
-
Transfer the ethereal solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite.
-
Shake the funnel vigorously for several minutes. A white precipitate of the bisulfite adduct may form.
-
Separate the aqueous layer containing the dissolved adduct. If a precipitate has formed, it can be collected by filtration.
-
To regenerate the this compound, treat the aqueous layer (or the filtered adduct) with a saturated aqueous solution of sodium carbonate until the solution is basic. This will decompose the adduct.
-
Extract the liberated this compound with diethyl ether.
-
Wash the combined ether extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield purified this compound.
Protocol 3: Purification of this compound by Steam Distillation
This method is effective for purifying this compound from non-volatile impurities.
Materials:
-
Crude this compound
-
Steam distillation apparatus
-
Heating mantle
-
Receiving flask
-
Separatory funnel
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up the steam distillation apparatus with the crude this compound in the distilling flask.
-
Pass steam through the flask. The this compound will co-distill with the water.
-
Collect the distillate, which will appear as a milky emulsion, in a receiving flask.
-
Continue the distillation until the distillate runs clear.
-
Transfer the collected distillate to a separatory funnel and extract with diethyl ether.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
-
Filter and remove the diethyl ether under reduced pressure to obtain the purified this compound.
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: SN2 mechanism of this compound synthesis.
References
Application Notes and Protocols for the Synthesis of α-Arylthio Ketones from Phenoxyacetone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a proposed two-step synthesis of α-arylthio ketones, utilizing phenoxyacetone as a readily available starting material. Due to the limited availability of direct one-pot methods in the current literature, this protocol outlines a reliable and feasible pathway involving an initial α-halogenation of this compound, followed by a nucleophilic substitution with an aryl thiol. The methodologies presented are based on well-established and analogous reactions in organic synthesis.
Introduction
α-Arylthio ketones are valuable structural motifs in organic chemistry, serving as versatile intermediates in the synthesis of various pharmaceuticals and biologically active compounds. Their preparation is of significant interest to the drug development community. While numerous methods exist for the α-functionalization of ketones, a direct conversion of this compound to α-arylthio ketones is not extensively documented. This protocol details a robust two-step approach, beginning with the α-bromination of this compound to form the reactive intermediate, α-bromothis compound. This intermediate subsequently undergoes a nucleophilic substitution reaction with an aryl thiol, such as thiophenol, in the presence of a base to yield the target α-arylthio ketone. This proposed pathway leverages the high reactivity of α-haloketones towards sulfur nucleophiles, a common and efficient method for forming carbon-sulfur bonds.[1][2]
Proposed Synthetic Pathway
The proposed synthesis is a two-step process:
-
Step 1: α-Bromination of this compound. this compound is treated with a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to selectively introduce a bromine atom at the α-position to the carbonyl group.
-
Step 2: Nucleophilic Substitution with Aryl Thiol. The resulting α-bromothis compound is then reacted with an aryl thiol in the presence of a suitable base to facilitate the displacement of the bromide and form the desired α-arylthio ketone.
Experimental Protocols
Step 1: Synthesis of α-Bromothis compound
This protocol is adapted from general procedures for the α-bromination of aryl ketones.[3][4]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Benzoyl peroxide (initiator, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in carbon tetrachloride or dichloromethane (10 mL/mmol of ketone), add N-bromosuccinimide (1.1 eq).
-
A catalytic amount of benzoyl peroxide can be added as a radical initiator.
-
The reaction mixture is heated to reflux (approximately 77°C for CCl₄ or 40°C for CH₂Cl₂) and stirred vigorously.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
After completion, the reaction mixture is cooled to room temperature.
-
The succinimide byproduct is removed by filtration.
-
The filtrate is washed sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude α-bromothis compound can be purified by column chromatography on silica gel or by recrystallization if it is a solid.
Step 2: Synthesis of α-Arylthio Ketone (e.g., α-(Phenylthio)this compound)
This protocol is based on the general reaction of α-haloketones with thiols.[1]
Materials:
-
α-Bromothis compound (from Step 1)
-
Aryl thiol (e.g., thiophenol)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetone or Acetonitrile
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the α-bromothis compound (1.0 eq) in acetone or acetonitrile (15 mL/mmol).
-
Add the aryl thiol (e.g., thiophenol, 1.1 eq) to the solution.
-
Add a base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 3-6 hours.
-
Upon completion, filter the reaction mixture to remove the inorganic salts if potassium carbonate was used.
-
If triethylamine was used, the solvent can be removed directly under reduced pressure.
-
The residue is taken up in ethyl acetate (30 mL) and washed with deionized water (2 x 15 mL) and brine (1 x 15 mL).
-
The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.
-
The crude α-arylthio ketone can be purified by column chromatography on silica gel to afford the pure product.
Data Presentation
The following table summarizes the key reaction parameters and expected outcomes for the proposed synthesis. The yields are estimated based on analogous reactions reported in the literature.[3][4]
| Step | Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Time (h) | Expected Yield (%) |
| 1 | This compound | N-Bromosuccinimide | CCl₄ or CH₂Cl₂ | - | Reflux | 2 - 4 | 80 - 95 |
| 2 | α-Bromothis compound | Aryl Thiol | Acetone or Acetonitrile | K₂CO₃ or Et₃N | Room Temp. | 3 - 6 | 85 - 98 |
Visualization of Experimental Workflow
The following diagram illustrates the proposed two-step synthesis of α-arylthio ketones from this compound.
Caption: A flowchart illustrating the proposed two-step synthesis of α-arylthio ketones.
References
Phenoxyacetone: A Versatile Building Block in the Synthesis of Heterocyclic Scaffolds
Introduction: Phenoxyacetone, a colorless liquid with the chemical formula C₉H₁₀O₂, serves as a valuable and versatile starting material in organic synthesis. Its unique structure, incorporating a reactive ketone functional group and a phenoxy moiety, makes it an ideal precursor for the construction of a diverse array of heterocyclic compounds. These heterocyclic frameworks are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and protocols for the use of this compound as a building block in the synthesis of various heterocyclic systems, including quinolines, benzofurans, thiophenes, and dihydropyrimidines.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, reaction setup, and purification processes.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 229-230 °C | [2] |
| Density | 1.097 g/mL at 25 °C | [2] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether), insoluble in water | [2] |
Applications in Heterocyclic Synthesis
This compound's utility as a synthetic building block is demonstrated in its application in several named reactions to generate diverse heterocyclic cores.
Synthesis of Quinolines via the Pfitzinger Reaction
The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids from the condensation of isatin (or its derivatives) with a carbonyl compound in the presence of a base. This compound can be employed as the carbonyl component to synthesize quinolines bearing a phenoxymethyl substituent. These quinoline derivatives are of interest due to their potential anticancer activities, with some 4-phenoxy-quinoline compounds identified as potent Aurora kinase B relocation blockers.[2]
Experimental Protocol: Synthesis of 3-Methyl-2-(phenoxymethyl)quinoline-4-carboxylic Acid
-
Materials: Isatin, this compound, Potassium Hydroxide (KOH), Ethanol, Hydrochloric Acid (HCl).
-
Procedure:
-
In a round-bottom flask, dissolve isatin (1.0 eq) in a 33% aqueous solution of potassium hydroxide.
-
Add this compound (1.1 eq) to the mixture.
-
Reflux the reaction mixture for 12-18 hours.
-
After cooling to room temperature, dilute the mixture with water and filter to remove any unreacted starting material.
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to afford the pure 3-methyl-2-(phenoxymethyl)quinoline-4-carboxylic acid.
-
-
Expected Yield: Moderate to good.
Reaction Scheme: Pfitzinger Synthesis of a Phenoxy-Substituted Quinoline
Caption: Pfitzinger reaction of Isatin and this compound.
Synthesis of Benzofurans via Intramolecular Cyclodehydration
This compound can undergo acid-catalyzed intramolecular cyclodehydration to yield 2-methylbenzofuran. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is a particularly effective catalyst for this transformation. Benzofuran scaffolds are present in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[3][4]
Experimental Protocol: Synthesis of 2-Methylbenzofuran
-
Materials: this compound, Eaton's Reagent (7.7 wt % P₂O₅ in MsOH).
-
Procedure:
-
To a stirred solution of Eaton's reagent at room temperature, add this compound (1.0 eq) dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-methylbenzofuran.
-
-
Expected Yield: Good to excellent.[1]
Reaction Scheme: Cyclodehydration of this compound to 2-Methylbenzofuran
Caption: Synthesis of 2-Methylbenzofuran from this compound.
Synthesis of Thiophenes via the Gewald Reaction
The Gewald reaction is a multi-component reaction that provides access to highly substituted 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur in the presence of a base. This compound can serve as the ketone component in this reaction. Thiophene derivatives are known for their diverse pharmacological properties.
Experimental Protocol: Synthesis of Ethyl 2-amino-4-methyl-5-phenoxythiophene-3-carboxylate
-
Materials: this compound, Ethyl Cyanoacetate, Elemental Sulfur, Morpholine, Ethanol.
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add morpholine (catalytic amount) to the mixture.
-
Stir the reaction mixture at 40-50 °C for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 2-aminothiophene.
-
-
Expected Yield: Moderate.
Reaction Scheme: Gewald Synthesis of a Substituted Thiophene
Caption: Gewald reaction for thiophene synthesis.
Synthesis of Dihydropyrimidines via the Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (or in this case, a ketone), and urea (or thiourea) to form dihydropyrimidinones. While traditionally employing β-ketoesters, this reaction can be adapted for ketones like this compound. Dihydropyrimidinones are a class of compounds with a wide range of pharmacological activities, including antiviral, antitumor, and antibacterial properties.[5]
Experimental Protocol: Synthesis of 4-Methyl-6-phenyl-5-phenoxy-3,4-dihydropyrimidin-2(1H)-one
-
Materials: this compound, Benzaldehyde, Urea, Hydrochloric Acid (catalytic), Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), benzaldehyde (1.0 eq), and urea (1.5 eq) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure dihydropyrimidinone.
-
-
Expected Yield: Moderate.
Reaction Scheme: Biginelli Synthesis of a Dihydropyrimidine
References
- 1. Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton’s reagent | Semantic Scholar [semanticscholar.org]
- 2. Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 5. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Phenoxyacetone in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Phenoxyacetone, a versatile ketone, serves as a valuable building block in medicinal chemistry for the synthesis of a diverse range of biologically active compounds. Its structural motif, featuring a phenoxy group linked to a propanone backbone, is a key pharmacophore in several classes of therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel drug candidates, with a focus on its role in the synthesis of β-adrenergic receptor blockers, acetylcholinesterase inhibitors, and as a precursor for chiral amines.
Synthesis of β-Adrenergic Receptor Blockers
This compound is a key precursor for the synthesis of phenoxy-propanolamines, the core structure of most β-adrenergic receptor blockers (beta-blockers). These drugs are widely used in the management of cardiovascular diseases such as hypertension, angina, and arrhythmias. The synthetic strategy involves the reduction of the ketone functionality of this compound to a secondary alcohol, followed by subsequent reactions to introduce the amine moiety.
Experimental Protocol: Synthesis of 1-Phenoxy-2-propanol
This protocol details the reduction of this compound to 1-phenoxy-2-propanol, a key intermediate for beta-blocker synthesis.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-phenoxy-2-propanol.
-
The crude product can be purified by silica gel column chromatography if necessary.
The resulting 1-phenoxy-2-propanol can then be converted to an epoxide, which is subsequently opened with an appropriate amine to yield the target beta-blocker.
Signaling Pathway of β-Adrenergic Receptor Blockade
Beta-blockers competitively inhibit the binding of catecholamines, such as norepinephrine and epinephrine, to β-adrenergic receptors. This antagonism primarily affects the β1 receptors in the heart, leading to a decrease in heart rate, myocardial contractility, and blood pressure.
Application Notes and Protocols for the Synthesis of Phenoxyacetone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocol for the synthesis of phenoxyacetone, a valuable intermediate in various chemical and pharmaceutical applications. The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers.
I. Introduction
This compound (also known as 1-phenoxy-2-propanone) is a ketone derivative that serves as a precursor in the synthesis of various organic molecules. Its preparation is most commonly achieved through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide from an alkyl halide by a phenoxide ion. The general scheme for this reaction is the deprotonation of phenol to form the more nucleophilic phenoxide, which then attacks the electrophilic carbon of chloroacetone.
II. Quantitative Data Summary
The yield of this compound via the Williamson ether synthesis can vary significantly based on the specific reaction conditions employed. The following table summarizes reported yields under different conditions.
| Starting Materials | Base | Solvent(s) | Reaction Conditions | Reported Yield | Reference |
| Phenol, Chloroacetone | Sodium Hydroxide | Water | Not specified | ~10% | |
| Phenol, Chloroacetone | Not specified | Not specified | General, various procedures | 20-50% | |
| Phenol, Chloroacetone | Potassium Carbonate | Acetone | Not specified | >90% (claimed) | |
| Benzene, Chloroacetone (for Phenylacetone) | Aluminum Chloride | Benzene | Reflux for 5 hours | 32% | [1] |
III. Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound via the Williamson ether synthesis.
Caption: General workflow for this compound synthesis.
IV. Detailed Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol is a comprehensive procedure adapted from established methodologies for the Williamson ether synthesis.[2][3][4]
A. Materials and Reagents:
-
Phenol
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Chloroacetone
-
Acetone (or another suitable solvent like ethanol)
-
Diethyl ether (for extraction)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
5% Sodium hydroxide solution (for washing)
-
Distilled water
B. Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (for purification)
C. Procedure:
-
Phenoxide Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in a suitable solvent such as acetone.
-
Add a stoichiometric equivalent of a base, such as sodium hydroxide or potassium carbonate, to the solution.[4] The base deprotonates the phenol to form the corresponding phenoxide salt.
-
Stir the mixture at room temperature until the phenol is completely converted to the phenoxide.
-
-
Reaction with Chloroacetone:
-
Slowly add a stoichiometric equivalent of chloroacetone to the reaction mixture.
-
Heat the mixture to reflux and maintain the reflux for a period of 1 to 8 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and water in a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with a 5% sodium hydroxide solution to remove any unreacted phenol, followed by washing with distilled water until the aqueous layer is neutral.[4] Finally, wash the organic layer with a saturated sodium chloride solution (brine).
-
-
Drying and Evaporation:
-
Dry the ethereal solution over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by vacuum distillation. Collect the fraction that boils at the appropriate temperature for this compound (boiling point ~229-230 °C at atmospheric pressure). Alternatively, column chromatography can be used for purification.
-
D. Safety Precautions:
-
Phenol is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Chloroacetone is a lachrymator and is toxic. Work in a well-ventilated fume hood and wear appropriate PPE.
-
Sodium hydroxide and potassium carbonate are corrosive. Handle with care.
-
Diethyl ether is highly flammable. Ensure there are no open flames or ignition sources nearby.
This protocol provides a general guideline. Researchers may need to optimize reaction conditions, such as the choice of base, solvent, temperature, and reaction time, to achieve the desired yield and purity of this compound.
References
The Role of Phenoxy-Derivatives and Ketones in the Fragrance Industry: Application Notes and Protocols
Disclaimer: Initial research indicates that phenoxyacetone is not utilized as a fragrance ingredient in the cosmetics and perfume industry. The information provided herein pertains to phenoxyethanol, a related and widely used fragrance preservative and solvent, and acetophenone, a ketone with significant applications in perfumery. These compounds are presented as relevant and illustrative alternatives.
Introduction to Phenoxyethanol and Acetophenone in Fragrance Formulations
Phenoxyethanol is a glycol ether that serves multiple functions in the fragrance industry. It is valued for its role as a preservative, preventing the growth of harmful microorganisms in water-based cosmetic formulations.[1] Additionally, it acts as a solvent for other fragrance components and as a fixative, prolonging the scent's longevity on the skin.[2][3] With its faint rose-like aroma, it can also subtly contribute to the overall fragrance profile.[4][5]
Acetophenone is an aromatic ketone that is a versatile ingredient in perfumery.[6] It possesses a sweet, floral, and nutty aroma, often described as reminiscent of almond, cherry, and orange blossom.[7][8] This profile makes it a valuable component in creating a variety of fragrance accords, particularly in floral and gourmand scents.[9][10][11] Acetophenone can also act as a modifier, enhancing and accentuating other notes within a composition.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for phenoxyethanol and acetophenone relevant to their use in the fragrance industry.
Table 1: Physicochemical Properties
| Property | Phenoxyethanol | Acetophenone |
| CAS Number | 122-99-6 | 98-86-2 |
| Molecular Formula | C₈H₁₀O₂ | C₈H₈O |
| Molecular Weight | 138.16 g/mol | 120.15 g/mol [10] |
| Appearance | Colorless, oily liquid[5] | Colorless to pale yellow liquid[10] |
| Odor | Faint rose-like[4] | Sweet, floral, almond-like[6][7] |
| Boiling Point | 247 °C | 202 °C[10] |
| Flash Point | 121 °C | 81 °C[10] |
| Solubility | Soluble in water, alcohol, and oils[12] | Slightly soluble in water; soluble in organic solvents[8] |
Table 2: Application and Regulatory Data
| Parameter | Phenoxyethanol | Acetophenone |
| Typical Use Level | Preservative: 0.8 - 1%[4] | Fragrance Ingredient: Traces up to 3%[13] |
| Function | Preservative, Solvent, Fixative[2][3] | Fragrance Ingredient, Modifier[6][9] |
| IFRA Regulations | Maximum concentration of 1.0% in cosmetics[3] | Not restricted by IFRA 51st amendment[10] |
| Safety Profile | Considered safe for use in cosmetics up to 1%[14][15] | Generally Recognized as Safe (GRAS) by FEMA[6] |
Experimental Protocols
Protocol for the Synthesis of Phenoxyethanol
This protocol describes the synthesis of phenoxyethanol via the hydroxyethylation of phenol.
Materials:
-
Phenol
-
Ethylene oxide
-
Alkali-metal hydroxide (e.g., Sodium Hydroxide) or alkali-metal borohydride catalyst
-
Reaction vessel with temperature and pressure control
-
Purification apparatus (distillation column)
Procedure:
-
Charge the reaction vessel with phenol and the chosen catalyst.
-
Heat the mixture under pressure.
-
Introduce ethylene oxide into the reaction vessel. The reaction is an exothermic Williamson synthesis.[16]
-
Maintain the reaction at a high temperature and pressure until the desired conversion is achieved.[3]
-
Cool the reaction mixture and neutralize the catalyst.
-
Purify the crude phenoxyethanol by vacuum distillation to obtain a high-purity product suitable for cosmetic use.[17]
Protocol for the Synthesis of Acetophenone
This protocol details the Friedel-Crafts acylation of benzene to produce acetophenone.[18]
Materials:
-
Benzene
-
Acetic anhydride or Acetyl chloride
-
Lewis acid catalyst (e.g., Aluminum chloride)
-
Reaction flask with a stirrer and cooling system
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a reaction flask, cool benzene and the Lewis acid catalyst using an ice bath.
-
Slowly add acetic anhydride or acetyl chloride to the stirred mixture.
-
Control the temperature of the exothermic reaction to prevent side product formation.
-
After the addition is complete, allow the reaction to proceed at room temperature for a specified time.
-
Quench the reaction by carefully adding it to ice water.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) and then with water.
-
Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate).
-
Purify the acetophenone by distillation.[10]
Quality Control Protocol for Fragrance Ingredients
This protocol outlines a general quality control procedure for fragrance raw materials like phenoxyethanol and acetophenone.
Materials and Equipment:
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Refractometer
-
Densitometer
-
Flash point tester
-
Organoleptic testing panel
Procedure:
-
Organoleptic Evaluation: A trained panel of perfumers evaluates the odor of the raw material against a standard to ensure it meets the required profile.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Prepare a diluted sample of the raw material in a suitable solvent.
-
Inject the sample into the GC-MS system.
-
Analyze the resulting chromatogram and mass spectra to identify and quantify the main components and any impurities.[19]
-
Compare the purity and impurity profile to the established specifications.
-
-
Physical-Chemical Analysis:
-
Measure the refractive index using a refractometer.
-
Determine the density using a densitometer.
-
Measure the flash point using a flash point tester.
-
Compare the results with the material's specifications.
-
-
Documentation: Record all results and compare them against the certificate of analysis and internal specifications. The material is approved for use in fragrance production only if all parameters are within the acceptable range.
Diagrams
Caption: A simplified diagram of the olfactory signaling pathway.
Caption: A workflow for the development of a new fragrance.
Caption: A typical quality control workflow for fragrance raw materials.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. How to use phenoxyethanol to play a fixing agent effect in the perfume formulation? [sprchemical.com]
- 3. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenoxyethanol - Hekserij : Hekserij [eng.hekserij.nl]
- 5. puracy.com [puracy.com]
- 6. Acetophenone (98-86-2) - Synthetic Ingredienti for Perfumery — Scentspiracy [scentspiracy.com]
- 7. Acetophenone | The Fragrance Conservatory [fragranceconservatory.com]
- 8. Acetophenone in Cosmetics & Personal Care Products - Periodical by Knowde [periodical.knowde.com]
- 9. hebeiruiyu.com [hebeiruiyu.com]
- 10. ScenTree - Acetophenone (CAS N° 98-86-2) [scentree.co]
- 11. Acetophenone - Hekserij : Hekserij [eng.hekserij.nl]
- 12. lotioncrafter.com [lotioncrafter.com]
- 13. perfumersworld.com [perfumersworld.com]
- 14. lorealdermatologicalbeauty.com [lorealdermatologicalbeauty.com]
- 15. Safety review of phenoxyethanol when used as a preservative in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phenoxyethanol - Wikipedia [en.wikipedia.org]
- 17. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 18. Detailed Recipe for the Synthesis of Acetophenone [robotrecipes.co]
- 19. prezi.com [prezi.com]
Application Notes and Protocols for the Quantitative Analysis of Phenoxyacetone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative determination of phenoxyacetone in various samples, with a focus on pharmaceutical formulations. The protocols are based on established analytical techniques and provide a framework for method development and validation.
Introduction
This compound (1-phenoxy-2-propanone) is a ketone-containing organic compound with potential applications in pharmaceutical and chemical synthesis. Accurate and precise quantification of this compound is crucial for quality control, stability testing, and pharmacokinetic studies. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry for the determination of this compound.
Analytical Methods Overview
A summary of the performance characteristics of the described analytical methods is presented in Table 1. Please note that specific performance metrics can vary based on the sample matrix, instrumentation, and laboratory conditions. The data presented for HPLC and GC-MS are adapted from validated methods for the structurally similar compound, phenoxyethanol, and should be validated specifically for this compound.
Table 1: Summary of Quantitative Data for this compound Analytical Methods
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Analyte | This compound (adapted from Phenoxyethanol) | This compound (adapted from Phenoxyethanol) | This compound (adapted from a substituted phenoxy methyl ketone) |
| Instrumentation | HPLC with UV Detector | GC with Mass Spectrometric Detector | UV-Vis Spectrophotometer |
| Linearity Range | 0.07 - 1.1 mg/mL | 0.00275 - 1.0 µg/mL (estimated)[1] | 5 - 65 µg/mL[2] |
| Correlation Coefficient (r²) | >0.999 | >0.99 (typical) | 0.9997[2] |
| Limit of Detection (LOD) | 1.3 x 10⁻⁴ mg/mL | 0.00194 µg/mL[1] | 0.85 µg/mL[2] |
| Limit of Quantification (LOQ) | 2.7 x 10⁻⁴ mg/mL | 0.0064 µg/mL[1] | 2.02 µg/mL (calculated)[3] |
| Accuracy (% Recovery) | 96.5 - 100.6% | Typically 90-110% | 98.25 - 101.6%[2] |
| Precision (%RSD) | <1% | <15% (at low concentrations)[1] | <2.5%[2] |
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC with UV detection is a robust and widely used technique for the quantification of this compound. The method's adaptability to various sample matrices makes it suitable for routine quality control analysis.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 55:45, v/v). The mobile phase should be filtered and degassed prior to use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.05 to 1.0 mg/mL).
-
Sample Preparation (Cream/Ointment):
-
Accurately weigh a portion of the cream or ointment (e.g., 1 g) into a suitable container.
-
Add a known volume of a suitable solvent, such as tetrahydrofuran (THF) or acetonitrile, to dissolve the sample and extract the this compound.[4][5] Sonication may be used to aid dissolution.
-
Centrifuge the resulting suspension to separate the excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the filtered sample with the mobile phase to a concentration within the calibration range.
-
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high selectivity and sensitivity, making it an excellent choice for the analysis of this compound, especially at low concentrations or in complex matrices.
Experimental Protocol
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass selective detector.
-
Column: A polar capillary column such as a DB-WAX (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.3 mL/min).[6]
-
Injector Temperature: 180°C.[6]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 3 minutes.
-
Ramp 1: Increase to 204°C at a rate of 18°C/min.
-
Ramp 2: Increase to 230°C at a rate of 5°C/min.[6]
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of this compound (e.g., m/z 150, 94, 77).
-
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent like acetone or ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 0.01 to 1.0 µg/mL).
-
Sample Preparation (General):
-
Employ liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate this compound from the sample matrix.
-
For LLE, extract the sample with a water-immiscible organic solvent.
-
For SPE, use a C18 cartridge. Condition the cartridge, load the sample, wash away interferences, and elute the this compound with a suitable solvent.
-
Concentrate the extract under a stream of nitrogen if necessary.
-
Reconstitute the residue in a known volume of solvent suitable for GC injection.
-
3. Data Analysis:
-
Create a calibration curve by plotting the peak area of the selected ion for this compound against the concentration of the standards.
-
Determine the concentration of this compound in the sample extract from the calibration curve.
Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of this compound, particularly for routine analysis of less complex samples.
Experimental Protocol
1. Instrumentation:
-
UV-Vis Spectrophotometer: A dual-beam spectrophotometer is recommended for stability.
2. Standard and Sample Preparation:
-
Solvent: Use a UV-grade solvent in which this compound is soluble and that has a low absorbance at the analytical wavelength (e.g., ethanol or methanol).
-
Standard Stock Solution: Prepare a stock solution of this compound (e.g., 100 µg/mL) in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the linear range of the assay (e.g., 5 to 50 µg/mL).
-
Sample Preparation:
-
Dissolve a known amount of the sample in the solvent.
-
Filter the solution to remove any particulate matter.
-
Dilute the sample solution with the solvent to a concentration that falls within the calibration range.
-
3. Measurement and Data Analysis:
-
Wavelength Selection: Scan a standard solution of this compound across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). The expected λmax for this compound is around 270 nm.
-
Measurement: Measure the absorbance of the blank (solvent), calibration standards, and sample solutions at the determined λmax.
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of this compound in the sample solution from its absorbance using the calibration curve and Beer-Lambert's law.
-
Logical Relationship Diagram
Caption: Logical flow of UV-Vis spectrophotometric analysis.
References
- 1. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Extracting an API from a topical cream/lotion - Chromatography Forum [chromforum.org]
- 5. Development of an HPLC method for the analysis of Apomine in a topical cream formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Analysis of Phenoxyacetone using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a comprehensive protocol for the qualitative and quantitative analysis of phenoxyacetone using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined provides a robust framework for the separation, identification, and quantification of this compound, a compound of interest in pharmaceutical development and chemical synthesis. The protocol includes sample preparation, GC-MS instrument parameters, and data analysis procedures. Expected fragmentation patterns and key mass-to-charge ratios (m/z) for identification are also discussed. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry.
Introduction
This compound, also known as 1-phenoxy-2-propanone, is a ketone and an ether, making it a versatile intermediate in organic synthesis. Its accurate identification and quantification are crucial for process monitoring, quality control, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly selective and sensitive analytical technique for this purpose. The chromatographic separation provided by GC, coupled with the detailed structural information from MS, allows for unambiguous identification and precise quantification of this compound in various matrices.
Experimental Protocols
Sample Preparation
A simple dilution of the sample in a suitable organic solvent is typically sufficient for the analysis of this compound.
Reagents and Materials:
-
This compound standard
-
Methanol or Acetonitrile (HPLC grade or equivalent)
-
Internal Standard (e.g., o-cresol or a deuterated analog of this compound)
-
Volumetric flasks
-
Micropipettes
-
Autosampler vials with caps
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol. Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Internal Standard Spiking: Spike all calibration standards and unknown samples with a fixed concentration of the internal standard (e.g., 10 µg/mL of o-cresol).
-
Sample Dilution: Dilute the unknown sample with methanol to ensure the concentration of this compound falls within the calibration range.
-
Vial Transfer: Transfer the prepared standards and samples into 2 mL autosampler vials for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrument and column used.
| GC Parameter | Condition |
| Gas Chromatograph | Agilent 6890N or equivalent |
| Column | DB-WAX capillary column (30 m x 250 µm x 0.25 µm) or similar polar column.[1] |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 70 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, and hold for 5 minutes. |
| Mass Spectrometer | Agilent 5973 or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV[2] |
| Ion Source Temperature | 230 °C[2] |
| Quadrupole Temperature | 150 °C[1] |
| Mass Scan Range | m/z 40-300 |
| Data Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation
Quantitative Data Summary
The following table summarizes the typical performance characteristics for the quantitative analysis of this compound by GC-MS. These values should be determined during method validation.
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL |
| Precision (RSD%) | < 10%[1] |
| Accuracy (Recovery %) | 90-110% |
| Retention Time | Compound-specific |
| Quantifier Ion (m/z) | 94 (tentative) |
| Qualifier Ions (m/z) | 150, 77, 43 (tentative) |
Expected Mass Spectrum and Fragmentation
While a published mass spectrum for this compound was not found, the expected fragmentation pattern under electron ionization can be predicted based on the fragmentation of similar molecules like 2-phenoxyethanol and other aromatic ketones.[3][4][5][6]
-
Molecular Ion (M+•): The molecular ion at m/z 150 is expected to be observed, though its intensity may be low.
-
Base Peak: The base peak is likely to be at m/z 94 , corresponding to the stable phenoxy radical cation ([C₆H₅O]+•) formed by alpha-cleavage of the bond between the carbonyl carbon and the adjacent methylene group.[4]
-
Other Key Fragments:
-
m/z 77: Phenyl cation ([C₆H₅]⁺), resulting from the cleavage of the C-O ether bond.[4]
-
m/z 43: Acetyl cation ([CH₃CO]⁺), from the cleavage of the bond between the carbonyl carbon and the oxygen of the ether linkage.
-
m/z 51: A common fragment in aromatic compounds.
-
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis of this compound.
Conclusion
The GC-MS method described in this application note provides a reliable and sensitive approach for the analysis of this compound. The detailed protocol for sample preparation, instrument conditions, and data analysis will enable researchers and scientists to achieve accurate and reproducible results. The expected fragmentation pattern serves as a valuable guide for the qualitative identification of this compound in the absence of a reference spectrum. Method validation should be performed in the respective laboratory to ensure the suitability of this protocol for its intended application.
References
Application Notes and Protocols: Phenoxy Propanolamines as Intermediates in Pharmaceutical Production
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Phenoxy propanolamine derivatives are a critical class of intermediates in the synthesis of various pharmaceuticals, most notably in the production of the anti-anginal drug Ranolazine. While the specific molecule "phenoxyacetone" is not a direct precursor, the closely related 1-(2-methoxyphenoxy)-2,3-epoxypropane serves as a key building block. This document provides detailed application notes and experimental protocols for the synthesis of this vital intermediate, highlighting its importance in the manufacturing of Ranolazine.
Application Note 1: Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane, a Key Intermediate for Ranolazine
Ranolazine, marketed under the brand name Ranexa, is a medication used to treat chronic angina.[1][2] A crucial step in the synthesis of Ranolazine involves the preparation of 1-(2-methoxyphenoxy)-2,3-epoxypropane.[1][3][4] This intermediate is synthesized from 2-methoxyphenol and epichlorohydrin.[4][5] The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and may utilize a phase transfer catalyst to improve reaction efficiency.[5] The purity of this intermediate is critical for the subsequent steps in the synthesis of Ranolazine and for the overall quality of the final active pharmaceutical ingredient (API).[6]
Key Synthetic Pathway:
The synthesis of 1-(2-methoxyphenoxy)-2,3-epoxypropane from 2-methoxyphenol and epichlorohydrin is a common and well-documented method. The reaction proceeds via the formation of a phenoxide ion from 2-methoxyphenol, which then acts as a nucleophile, attacking the epoxide ring of epichlorohydrin.[5] Subsequent intramolecular cyclization results in the formation of the desired epoxypropane intermediate.
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis of 1-(2-methoxyphenoxy)-2,3-epoxypropane.
Quantitative Data Summary
The following table summarizes the quantitative data from a representative synthesis of 1-(2-methoxyphenoxy)-2,3-epoxypropane.
| Parameter | Value | Reference |
| Starting Materials | ||
| 2-Methoxy Phenol | 10 kg (80.55 mol) | [3] |
| Epichlorohydrin | 22.35 kg (241.62 mol) | [3] |
| Sodium Hydroxide (initial) | 1.61 kg (40.25 mol) | [3] |
| Sodium Hydroxide (second addition) | 3.22 kg (80.5 mol) | [3] |
| Reaction Conditions | ||
| Temperature | 25-35 °C | [3] |
| Reaction Time | 10-12 hours | [3] |
| Product Yield and Purity | ||
| Yield of 1-(2-Methoxyphenoxy)-2,3-epoxypropane | 13.65 kg (94%) | [3] |
| Purity (by HPLC) | 98.3% | [3] |
| Key Impurities | ||
| 2-Methoxy Phenol | 0.2% | [3] |
| Epichlorohydrin | 0.1% | [3] |
| Dimer Impurity | 0.3% | [3] |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane
This protocol is adapted from a reported efficient synthesis of the key Ranolazine intermediate.[3]
Materials:
-
2-Methoxy phenol (10 kg, 80.55 mol)
-
Epichlorohydrin (22.35 kg, 241.62 mol)
-
Sodium hydroxide
-
Water
-
Methylene chloride (for extraction, if necessary)
Procedure:
-
Preparation of Sodium 2-Methoxyphenoxide:
-
Reaction with Epichlorohydrin:
-
Work-up and Cyclization:
-
Purification:
Logical Relationship Diagram for Synthesis:
Caption: Logical flow of the synthesis of the Ranolazine intermediate.
Disclaimer: The information provided in these application notes and protocols is intended for research and development purposes only. All procedures should be carried out by qualified professionals in a well-equipped laboratory, adhering to all necessary safety precautions.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. ijnrd.org [ijnrd.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. WO2010025370A2 - Preparation of ranolazine - Google Patents [patents.google.com]
- 5. A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A [quickcompany.in]
- 6. WO2010023687A2 - Preparation of ranolazine, its salts and intermediates thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Phenoxyacetone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of phenoxyacetone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and established method for synthesizing this compound is the Williamson ether synthesis.[1][2][3][4] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. Specifically, sodium phenoxide or potassium phenoxide is reacted with chloroacetone to yield this compound and a salt byproduct (sodium chloride or potassium chloride).
Q2: What are the typical yields for this compound synthesis?
A2: Reported yields for this compound synthesis can vary significantly. Many standard procedures report yields in the range of 20% to 50%. However, with optimized conditions and careful purification, it is possible to achieve yields greater than 90%. Low yields are often attributed to side reactions, impure starting materials, or suboptimal reaction conditions.
Q3: What are the key starting materials and reagents required?
A3: The primary starting materials and reagents for the Williamson ether synthesis of this compound include:
-
Phenol (C₆H₅OH): The source of the phenoxy group.
-
Chloroacetone (CH₃COCH₂Cl): The alkylating agent.
-
A base: To deprotonate phenol and form the phenoxide nucleophile. Common bases include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium metal (Na).
-
A solvent: Acetone is a common solvent, especially when using potassium carbonate as the base. In some procedures, an excess of phenol can also act as the solvent.
Q4: How can the purity of the final product be enhanced?
A4: Purification of this compound is crucial for obtaining a high-purity product and removing unreacted starting materials and byproducts. A highly effective method is the formation of a bisulfite adduct. This compound reacts with a saturated sodium bisulfite solution to form a solid adduct, which can be isolated by filtration. This adduct can then be decomposed back to pure this compound by treatment with a weak base, such as sodium carbonate solution. Vacuum distillation is another common method for purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Presence of water in the reaction mixture. | Ensure all reactants and solvents are anhydrous. Traces of water can react with the phenoxide and chloroacetone, leading to side reactions. |
| Impure starting materials. | Use freshly distilled phenol and chloroacetone. Impurities in chloroacetone, such as dichloroacetone, can lead to unwanted byproducts. | |
| Suboptimal base or reaction conditions. | Potassium carbonate in acetone is often reported to give better yields than sodium hydroxide. Experiment with different bases and reaction temperatures to optimize for your specific setup. | |
| Side reactions. | The reaction of the base with chloroacetone can occur. Slowly adding chloroacetone to the reaction mixture can help minimize this side reaction. | |
| Product is a dark oil or tar | Air oxidation of the product. | This compound can be unstable and darken upon exposure to air. It is recommended to store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. |
| Presence of impurities from side reactions. | Purify the product immediately after synthesis, for example, via bisulfite adduct formation, to remove impurities that may catalyze degradation. | |
| Difficulty in isolating the product | Product is soluble in the aqueous layer during workup. | Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether) to ensure complete recovery of the product. |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
Experimental Protocols
High-Yield Synthesis of this compound using Potassium Carbonate
This protocol is based on methods reported to achieve high yields.
Materials:
-
Phenol (freshly distilled)
-
Chloroacetone
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous Acetone
-
Diethyl ether
-
Saturated Sodium Bisulfite solution
-
10% Sodium Carbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Slowly add chloroacetone (1.1 equivalents) dropwise to the suspension over a period of 1 hour.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the mixture to room temperature and filter to remove the inorganic salts. Wash the salts with a small amount of acetone.
-
Combine the filtrate and washings, and remove the acetone under reduced pressure.
-
Dissolve the resulting oil in diethyl ether and wash with water to remove any remaining salts and unreacted phenol.
-
For purification, stir the ether solution vigorously with a saturated sodium bisulfite solution. A white precipitate of the bisulfite adduct will form.
-
Filter the solid adduct and wash it with diethyl ether.
-
Suspend the adduct in water and add 10% sodium carbonate solution until the mixture is basic. Stir until the adduct has completely decomposed.
-
Extract the liberated this compound with diethyl ether.
-
Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain pure this compound.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. [PDF] Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Semantic Scholar [semanticscholar.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. francis-press.com [francis-press.com]
Technical Support Center: Purification of Phenoxyacetone by Distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of phenoxyacetone by distillation. It includes troubleshooting guides for common issues encountered during the process and a list of frequently asked questions.
Troubleshooting Guides
This section addresses specific problems that may arise during the distillation of this compound, offering potential causes and solutions in a clear question-and-answer format.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield After Distillation | • Incomplete reaction during synthesis.• Loss of product during workup.• Distillation temperature too low or vacuum too high, leading to incomplete distillation.• Leaks in the distillation apparatus.[1] | • Optimize reaction conditions (temperature, time, stoichiometry).• Ensure efficient extraction and washing of the crude product.• Adjust heating and vacuum to achieve the correct boiling point for the desired pressure.• Check all joints and connections for leaks and ensure they are properly sealed.[1] |
| Product Purity Issues (e.g., discoloration, presence of impurities) | • Presence of unreacted starting materials (phenol, chloroacetone).• Formation of side products during synthesis.• Thermal decomposition of this compound during distillation.• Inefficient separation from other components. | • Improve the workup procedure to remove starting materials (e.g., washing with a base to remove phenol).• Use a fractional distillation setup for better separation of components with close boiling points.• Distill under a higher vacuum to lower the boiling point and minimize thermal stress.• Ensure the distillation is not carried out to dryness to prevent the concentration and decomposition of impurities. |
| Distillation Process Instability (e.g., bumping, fluctuating temperature/pressure) | • Uneven heating of the distillation flask.• Absence of boiling chips or a magnetic stirrer.• Leaks in the vacuum system.• Inefficient cooling in the condenser. | • Use a heating mantle with a stirrer for uniform heating.• Always add new boiling chips or a magnetic stir bar to the distillation flask before heating.[1]• Systematically check for and seal any leaks in the apparatus.• Ensure a steady and adequate flow of coolant through the condenser. |
| Product Turns Brown or Tarry During Distillation | • this compound is known to be unstable in the presence of air, especially at elevated temperatures, leading to degradation and polymerization. | • Perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.• Use the lowest possible temperature for distillation by applying a good vacuum.• Avoid prolonged heating; distill the product as efficiently as possible. |
Frequently Asked Questions (FAQs)
Q1: What is the boiling point of this compound?
Q2: What are the common impurities found in crude this compound?
A2: Common impurities in crude this compound, typically synthesized from phenol and chloroacetone, include:
-
Unreacted phenol: Can be removed by washing the crude product with a dilute base solution.
-
Unreacted chloroacetone: A lachrymator that should be handled with care.
-
Acetone: Can be present if used as a solvent or as a byproduct.
-
Side products: Depending on the reaction conditions, other byproducts may be formed.
Q3: How can I tell if my this compound is decomposing during distillation?
A3: Signs of decomposition include a darkening of the liquid in the distillation flask, turning from colorless or pale yellow to brown or even black. You may also observe an increase in pressure if gaseous decomposition products are formed, or the formation of non-volatile tarry residues.
Q4: Is it necessary to use a vacuum for the distillation of this compound?
A4: Yes, it is highly recommended to use a vacuum for the distillation of this compound. Its high boiling point at atmospheric pressure can lead to thermal degradation. Vacuum distillation allows the substance to boil at a much lower temperature, minimizing the risk of decomposition and leading to a purer final product.
Q5: What safety precautions should I take when distilling this compound?
A5: Standard laboratory safety precautions should be followed, including wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The distillation should be performed in a well-ventilated fume hood. Since vacuum distillation is being performed, it is important to use glassware that is free from cracks or defects to prevent implosion. A safety screen should also be used.
Experimental Protocol: Vacuum Distillation of this compound
This protocol provides a general guideline for the purification of this compound by vacuum distillation. The exact parameters may need to be adjusted based on the specific equipment and the purity of the starting material.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Claisen adapter
-
Thermometer and adapter
-
Condenser
-
Vacuum adapter
-
Receiving flask(s)
-
Vacuum pump
-
Cold trap
-
Vacuum tubing
-
Glass wool or aluminum foil for insulation
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean, dry, and free of any defects.
-
Use grease on all ground-glass joints to ensure a good seal for the vacuum.
-
Place a magnetic stir bar in the round-bottom flask.
-
The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
-
Charging the Flask:
-
Add the crude this compound to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
-
Initiating the Distillation:
-
Begin stirring the crude this compound.
-
Turn on the cooling water to the condenser.
-
Slowly apply vacuum to the system. The pressure should drop to the desired level.
-
Once a stable vacuum is achieved, begin to heat the distillation flask gently with the heating mantle.
-
-
Collecting Fractions:
-
Observe the distillation process. The first fraction to distill will likely be lower-boiling impurities. It is advisable to collect an initial forerun in a separate receiving flask.
-
As the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main product fraction.
-
Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure compound is distilling.
-
-
Terminating the Distillation:
-
Once the majority of the this compound has been distilled, or if the temperature begins to rise or fall significantly, stop the distillation. Do not distill to dryness.
-
Remove the heating mantle and allow the apparatus to cool to room temperature.
-
Slowly and carefully release the vacuum.
-
Turn off the condenser water and the stirrer.
-
Disassemble the apparatus.
-
Data Presentation
Boiling Point of this compound at Various Pressures
| Pressure (mmHg) | Boiling Point (°C) |
| 760 | 229-230 |
| Estimated 20 | ~120-130 |
| Estimated 10 | ~105-115 |
| Estimated 1 | ~70-80 |
Note: The boiling points at reduced pressures are estimations based on general nomographs and the atmospheric boiling point, as specific experimental data was not found in the search results. It is recommended to determine the exact boiling point experimentally under your specific vacuum conditions.
Visualizations
References
Technical Support Center: Phenoxyacetone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of phenoxyacetone.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis between a phenoxide salt and chloroacetone.
Q1: My reaction yield is very low, or I am isolating a significant amount of unreacted phenol. What could be the cause?
A1: Low yields of this compound are often traced back to several factors related to the reaction setup and reagents:
-
Incomplete Deprotonation of Phenol: The reaction requires the formation of the phenoxide ion to act as a nucleophile. If the base used is not strong enough or is used in insufficient molar equivalents, a significant portion of the phenol will remain unreacted. Ensure you are using a sufficiently strong base (e.g., sodium hydride, sodium hydroxide, potassium carbonate) in at least a stoichiometric amount.
-
Presence of Water: Moisture in the reaction vessel or solvents can consume the base, preventing the complete deprotonation of phenol. It is crucial to use anhydrous solvents and properly dried glassware.[1]
-
Poor Quality of Reagents: Impure phenol or chloroacetone can introduce side reactions that consume the starting materials. It is recommended to use purified reagents. Phenol can be purified by vacuum distillation, and the purity of chloroacetone should be verified.[1]
-
Suboptimal Reaction Temperature: While heating is often necessary to drive the reaction to completion, excessively high temperatures can promote side reactions such as elimination or polymerization, thus reducing the yield of the desired product.
Q2: The reaction mixture has turned dark brown or black, and I have a lot of tar-like residue. What is happening?
A2: The formation of dark, tarry material is a common issue and can be attributed to several side reactions:
-
Self-Condensation of Chloroacetone: In the presence of a base, chloroacetone can undergo self-condensation reactions, similar to an aldol condensation, leading to polymeric byproducts.[2]
-
Phenoxide Degradation: At elevated temperatures and in the presence of oxygen, phenoxides can be susceptible to oxidation, which can contribute to the formation of colored impurities.
-
Ring Alkylation and Subsequent Reactions: C-alkylation of the phenol ring can lead to intermediates that may be more prone to polymerization under the reaction conditions.
To mitigate this, consider adding the chloroacetone slowly to the reaction mixture to maintain a low instantaneous concentration and avoid excessive heating.[1]
Q3: I seem to be getting byproducts other than this compound. What are the likely side reactions?
A3: The primary side reactions in this compound synthesis are:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen atom (O-alkylation) to form the desired this compound, or at the carbon atoms of the aromatic ring (C-alkylation), typically at the ortho and para positions. This leads to the formation of (hydroxyphenyl)acetones. The choice of solvent can influence the O/C alkylation ratio. Protic solvents can solvate the oxygen atom of the phenoxide, making it less available for reaction and thus increasing the likelihood of C-alkylation.[3]
-
Elimination: The base can induce the elimination of HCl from chloroacetone, although this is generally less favored with primary alkyl halides.[4]
-
Hydrolysis of Chloroacetone: If water is present in the reaction, it can lead to the hydrolysis of chloroacetone to hydroxyacetone.
Q4: How can I purify my crude this compound product?
A4: Several methods can be employed for the purification of this compound:
-
Distillation: Vacuum distillation is a common method for purifying this compound, which has a boiling point of approximately 229-230 °C at atmospheric pressure.[1]
-
Bisulfite Adduct Formation: this compound can be purified by forming a crystalline bisulfite addition compound.[1] This adduct can be isolated by filtration and then decomposed back to the pure ketone using a dilute base. This method is effective for separating the ketone from non-carbonyl impurities.
-
Steam Distillation: Steam distillation can be used to separate the volatile this compound from non-volatile impurities and unreacted phenol (if converted to its non-volatile sodium salt by adding NaOH).[1]
Data on Reaction Parameters
While specific quantitative data on side product distribution is highly dependent on the exact reaction conditions, the following table summarizes the general influence of key parameters on the outcome of the this compound synthesis.
| Parameter | Condition | Effect on this compound Yield | Potential Side Reactions Favored |
| Solvent | Aprotic (e.g., DMF, DMSO, Acetone) | Generally higher | O-alkylation is favored. |
| Protic (e.g., Water, Ethanol) | Generally lower | C-alkylation is more likely due to solvation of the phenoxide oxygen.[3] | |
| Base | Strong, non-nucleophilic (e.g., NaH) | High | Efficient deprotonation of phenol. |
| Weaker base (e.g., K2CO3) | Moderate to high | Often used in polar aprotic solvents like acetone. | |
| Strong, nucleophilic (e.g., NaOH) | Variable | Can promote hydrolysis of chloroacetone if water is present. | |
| Temperature | Moderate (e.g., reflux in acetone) | Optimal | Balances reaction rate and selectivity. |
| High | Can decrease | Promotes elimination and polymerization/tar formation.[2] | |
| Water Content | Anhydrous | High | Minimizes hydrolysis of chloroacetone and consumption of the base.[1] |
| Aqueous | Low | Promotes side reactions. |
Experimental Protocol: Synthesis of this compound
The following is a representative protocol for the synthesis of this compound based on the Williamson ether synthesis.
Materials:
-
Phenol
-
Chloroacetone
-
Potassium Carbonate (anhydrous, finely powdered)
-
Acetone (anhydrous)
-
Diethyl ether
-
5% Sodium Hydroxide solution
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol (1.0 eq), finely powdered anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the mixture vigorously.
-
Add chloroacetone (1.1 eq) dropwise to the stirring suspension.
-
After the addition is complete, heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete (as indicated by the consumption of phenol), cool the mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with a small amount of acetone.
-
Combine the filtrate and the washings and evaporate the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with 5% sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation.
Visualizing Reaction Pathways
The following diagrams illustrate the key chemical transformations in the synthesis of this compound and its common side reactions.
Caption: Main and side reaction pathways in this compound synthesis.
The provided diagram illustrates the desired O-alkylation pathway leading to this compound, along with the competing C-alkylation and self-condensation side reactions that can reduce the yield and purity of the final product.
References
Technical Support Center: Purification of Crude Phenoxyacetone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude phenoxyacetone.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Crude this compound can contain a variety of impurities depending on the synthetic route and reaction conditions. Common impurities include:
-
Unreacted starting materials: Phenol and chloroacetone are common starting materials that may remain if the reaction does not go to completion.
-
By-products: Side reactions can lead to the formation of tars and other colored impurities. Aldol condensation products can also form, especially in the presence of excess base.
-
Solvent residues: If a solvent like acetone is used, it may remain in the crude product.
-
Water: Water can be present from the work-up or as a byproduct of side reactions.
Q2: What are the primary methods for purifying crude this compound?
A2: The most common methods for purifying crude this compound are:
-
Distillation: This includes atmospheric, vacuum, and steam distillation. Vacuum distillation is often preferred as this compound has a high boiling point (229-230 °C at atmospheric pressure), and distillation at lower temperatures can prevent decomposition.[1][2]
-
Recrystallization: This method can be effective for removing impurities if a suitable solvent is found.[3]
-
Bisulfite Adduct Formation: this compound can form a crystalline bisulfite adduct, which can be isolated and then decomposed to yield pure this compound.
-
Chromatography: While not as commonly mentioned for bulk purification in the provided context, chromatographic techniques like column chromatography can be used for high-purity applications.[4][5][6]
Troubleshooting Guides
Issue 1: The crude product is a dark, tarry material.
-
Question: My this compound synthesis resulted in a dark, almost black, tarry product. How can I purify this?
-
Answer: Dark, tarry materials are common byproducts in this compound synthesis, often resulting from side reactions.
-
Initial Wash: Begin by washing the crude product with a 5% sodium hydroxide solution to remove unreacted phenol. Subsequently, wash with a saturated sodium chloride solution to aid in phase separation.
-
Steam Distillation: Steam distillation is an effective method for separating the volatile this compound from non-volatile tars. The this compound will co-distill with the steam and can be collected as an oil.
-
Vacuum Distillation: After an initial clean-up, vacuum distillation can be used to further purify the this compound.
-
Issue 2: My distilled this compound is still impure and has a low yield.
-
Question: I performed a distillation, but the purity is not as expected, and the yield is low. What could be the problem?
-
Answer: Several factors can contribute to impure fractions and low yields during distillation.
-
Inadequate Fractionation: Ensure you are using a fractionating column (e.g., Vigreux) to achieve better separation of components with close boiling points.
-
Bumping: this compound has a higher density than water, which can lead to bumping during distillation. Strong magnetic stirring is essential to prevent this.
-
Decomposition: High temperatures during atmospheric distillation can cause decomposition.[2] Switching to vacuum distillation will lower the boiling point and minimize degradation.
-
Solidification in Condenser: If unreacted phenol is present, it can solidify in the condenser, especially during vacuum distillation. Using cooling water around 50°C can prevent this.
-
Issue 3: I am having trouble with recrystallization; the product is oiling out.
-
Question: I'm trying to recrystallize my this compound, but it keeps oiling out instead of forming crystals. What should I do?
-
Answer: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point and separates as a liquid.
-
Solvent Choice: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] For this compound, repeated recrystallization from methyl alcohol has been reported to yield white, fluorescent flakes. Solvent mixtures, such as n-hexane/acetone, can also be effective.[7]
-
Cooling Rate: Allow the solution to cool slowly. Rapid cooling can promote oiling out. Let the flask cool to room temperature undisturbed before placing it in an ice bath.
-
Seeding: If you have a small amount of pure solid this compound, adding a seed crystal to the cooled solution can induce crystallization.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Steam Distillation | Moderate to High | Effective for removing non-volatile impurities like tars and salts. | May not effectively separate volatile impurities with similar boiling points. |
| Vacuum Distillation | High to Very High | Lowers the boiling point, preventing thermal decomposition.[2] Can achieve high purity.[8] | Requires specialized equipment. Potential for phenol to solidify in the condenser. |
| Recrystallization | High to Very High | Can yield very pure, crystalline product. Good for removing soluble impurities. | Finding a suitable solvent can be challenging. Potential for "oiling out." |
| Bisulfite Adduct | Very High | Highly selective for ketones, leading to excellent purity. | Involves an additional chemical reaction and subsequent decomposition step. |
| Column Chromatography | Very High | Can separate complex mixtures and achieve very high purity.[4] | More suitable for smaller scale purification due to cost and complexity.[4] |
Experimental Protocols
Protocol 1: Steam Distillation of Crude this compound
-
Preparation: To the crude this compound in a round-bottom flask, add water and 10g of NaOH per 400 ml of water. The NaOH will convert any remaining phenol into non-volatile sodium phenolate.
-
Apparatus Setup: Assemble a steam distillation apparatus. A Clevenger or Dean-Stark trap can be used, but direct steam injection is also effective. Ensure vigorous magnetic stirring to prevent bumping.
-
Distillation: Pass steam through the mixture. The this compound will co-distill with the water.
-
Collection: Collect the distillate, which will consist of two phases: an upper aqueous layer and a lower organic layer of this compound (density ~1.1 g/mL).
-
Separation: Separate the organic layer using a separatory funnel.
-
Washing and Drying: Wash the organic layer with a saturated NaCl solution to remove dissolved water. Dry the this compound over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Solvent Removal: Remove the drying agent by filtration. The resulting product is purified this compound.
Protocol 2: Vacuum Distillation of this compound
-
Initial Cleanup: It is recommended to first perform a basic wash of the crude product to remove acidic impurities like phenol.
-
Apparatus Setup: Set up a vacuum distillation apparatus with a short Vigreux column. Ensure all joints are well-sealed. Use a water aspirator or a vacuum pump to achieve the desired pressure.
-
Heating: Heat the flask gently using a heating mantle. Use strong magnetic stirring to ensure smooth boiling.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound at the given pressure. The boiling point of this compound is approximately 130°C at 20 torr.[2]
-
Monitoring: Monitor the distillation for any signs of decomposition (darkening of the material). If decomposition occurs, reduce the heating temperature or improve the vacuum.
Mandatory Visualizations
Caption: Workflow for selecting a purification method for crude this compound.
Caption: Troubleshooting guide for common issues in this compound purification.
References
- 1. This compound CAS#: 621-87-4 [m.chemicalbook.com]
- 2. Chapter 3 — Secrets. Chapter Three Preparation of Phenyl… | by Remy Kelley | Medium [remykelley.medium.com]
- 3. quora.com [quora.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. env.go.jp [env.go.jp]
- 6. biocompare.com [biocompare.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. DE3200232A1 - Process for the preparation of phenylacetone - Google Patents [patents.google.com]
Technical Support Center: Phenoxyacetone Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with phenoxyacetone synthesis.
Troubleshooting Guide & FAQs
Reaction Failure or Low Yield
Q1: My this compound synthesis has failed completely or resulted in a very low yield. What are the common causes?
Low yields in this compound synthesis are a frequently reported issue, with typical yields sometimes as low as 20-50%. Several factors can contribute to this:
-
Presence of Water: The reaction to form sodium phenoxide is highly sensitive to moisture. Any water present can react with the sodium metal or sodium hydroxide, preventing the complete formation of the phenoxide nucleophile.
-
Impure Reactants: The purity of phenol and chloroacetone is crucial. Impure phenol, which can be discolored, may contain oxidation products that interfere with the reaction. Chloroacetone can contain impurities like acetone, which can be removed by washing the product with water.
-
Incorrect Stoichiometry: Using a slight excess of phenol and ensuring that the sodium hydroxide or sodium metal is the limiting reagent can be beneficial. A large excess of base can lead to side reactions.
-
Reaction Temperature: While the initial formation of sodium phenoxide can be exothermic, controlling the temperature during the addition of chloroacetone is important. Excessively high temperatures can promote side reactions and decomposition.
-
Poor Quality Base: The choice and quality of the base are important. While sodium hydroxide is commonly used, some protocols suggest that potassium carbonate (K2CO3) may be a better choice, potentially due to better solubility in solvents like acetone. Sodium carbonate (Na2CO3) has been reported to be less effective.
| Parameter | Recommendation | Potential Impact of Deviation |
| Water Content | Anhydrous conditions are critical. | Presence of water leads to the formation of sodium hydroxide, which can cause side reactions with chloroacetone. |
| Reactant Purity | Use freshly distilled or purified phenol and chloroacetone. | Impurities can lead to side reactions and the formation of tarry byproducts. |
| Stoichiometry | Slight excess of phenol to sodium hydroxide/metal. | An excess of strong base can promote unwanted side reactions. |
| Temperature | Maintain moderate temperature (e.g., around 40°C) during reaction. | High temperatures can lead to product decomposition and lower yields. |
| Base Selection | Potassium carbonate may be more effective than sodium carbonate in certain solvents. | Ineffective base will result in incomplete reaction and low yield. |
Product Purity and Stability
Q2: My final product is dark brown or has turned into a tar-like substance. What causes this and how can I prevent it?
This compound is known to be unstable in air and can discolor over time, eventually forming a tarry material.
-
Prevention:
-
Purification: Proper purification immediately after synthesis is crucial. Methods include steam distillation or vacuum distillation.
-
Storage: Store the purified this compound under an inert atmosphere (like nitrogen or argon) and in a cool, dark place.
-
Bisulfite Adduct Formation: One effective method for purification and storage is to form the bisulfite adduct. This adduct is a stable, snow-like powder that can be stored for extended periods and the this compound can be regenerated when needed.
-
Q3: How can I effectively purify my crude this compound?
Several methods can be used for purification:
-
Washing: The crude product can be washed with a saturated sodium chloride solution to help with phase separation and remove some water-soluble impurities. Washing with a dilute sodium hydroxide solution can remove unreacted phenol.
-
Steam Distillation: This is a common method for separating this compound from non-volatile impurities.
-
Vacuum Distillation: Distillation under reduced pressure can be used to purify the product, especially if it is sensitive to high temperatures.
-
Bisulfite Adduct Formation: Reacting the crude product with sodium bisulfite will form a solid adduct, which can be filtered and washed. The purified this compound can then be regenerated from the adduct.
Experimental Protocols
Below is a representative experimental protocol for the synthesis of this compound based on common laboratory practices.
Synthesis of this compound via Williamson Ether Synthesis
This procedure involves the reaction of sodium phenoxide with chloroacetone.
Materials:
-
Phenol
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K2CO3)
-
Chloroacetone
-
Acetone (solvent)
-
Saturated Sodium Chloride Solution
-
Diethyl Ether (for extraction)
-
Anhydrous Magnesium Sulfate (drying agent)
Procedure:
-
Preparation of Sodium Phenoxide:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenol in acetone.
-
Slowly add a stoichiometric equivalent of powdered sodium hydroxide or potassium carbonate to the solution while stirring.
-
The mixture may be gently warmed to ensure the complete formation of the phenoxide salt.
-
-
Reaction with Chloroacetone:
-
Once the phenoxide formation is complete, slowly add chloroacetone to the reaction mixture.
-
The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for a specified time (e.g., 1-3 hours) to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (NaCl or KCl).
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether and wash it with a 5% sodium hydroxide solution to remove any unreacted phenol.
-
Wash the organic layer with a saturated sodium chloride solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Evaporate the diethyl ether to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by vacuum distillation.
-
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Phenoxyacetone Stability and Degradation: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers and scientists working with phenoxyacetone. Understanding the stability and degradation profile of this compound is critical for ensuring the accuracy and reproducibility of experimental results, as well as for the development of stable pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: My this compound has turned yellow/brown. Is it still usable?
A change in color from colorless to yellow or brown is a common indicator of this compound degradation. Anecdotal evidence suggests that upon exposure to air, this compound can become brown and eventually form a tarry material. This discoloration is likely due to oxidation and the formation of chromophoric impurities. For applications requiring high purity, it is recommended to use fresh, colorless this compound. If the material is only slightly discolored, its purity should be verified by an appropriate analytical method, such as HPLC, before use.
Q2: What are the optimal storage conditions for this compound?
To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated place, away from sources of heat, sparks, and open flames.[1] It should be kept in a tightly closed container to prevent exposure to air and moisture. For long-term storage, refrigeration (2-8°C) is recommended. Some suppliers suggest storing the powder form at -20°C.
Q3: What substances are incompatible with this compound?
This compound is incompatible with strong oxidizing agents, strong bases, and strong acids.[1] Contact with these substances can lead to vigorous reactions and accelerate degradation.
Q4: I suspect my this compound has degraded. What are the likely degradation products?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure (an ether linkage and a ketone functional group), the following degradation pathways are plausible:
-
Hydrolysis: The ether linkage in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, which would yield phenol and hydroxyacetone.
-
Oxidation: The ketone functionality and the aromatic ring can be sites of oxidation. This could lead to the formation of various oxidized species, potentially contributing to the observed discoloration. The formation of a tarry substance suggests polymerization or complex condensation reactions may occur.
-
Photodegradation: Exposure to light, particularly UV light, may induce degradation. The specific photolytic degradation products are not well-documented.
-
Thermal Degradation: At elevated temperatures, cleavage of the ether bond and reactions involving the ketone group are possible.
Further investigation using techniques like LC-MS would be necessary to identify the specific degradation products in a given sample.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Discoloration (Yellowing/Browning) of this compound | Oxidation due to air exposure; reaction with impurities. | - Confirm purity using a suitable analytical method (e.g., HPLC-UV).- If purity is compromised, consider purification (e.g., via its bisulfite adduct) or use a fresh batch.- Ensure future storage is under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container. |
| Appearance of a Tarry Residue | Advanced degradation and potential polymerization. | - The product is likely highly impure and should be discarded.- Review storage conditions and handling procedures to prevent future occurrences. |
| Inconsistent Experimental Results | Use of degraded this compound; loss of active compound. | - Always use fresh or recently purified this compound for sensitive experiments.- Develop and use a stability-indicating analytical method to track the purity of your this compound stock over time. |
| Formation of Precipitate in Solution | Formation of insoluble degradation products. | - Attempt to identify the precipitate using analytical techniques.- Filter the solution before use, but be aware that the concentration of the active compound may be lower than expected. It is highly recommended to prepare a fresh solution. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2][3][4] Below is a general protocol that can be adapted for this compound.
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV or PDA detector
-
LC-MS system for peak identification
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Keep the mixture at room temperature for a defined period (e.g., 24 hours).
-
Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep the mixture at room temperature for a defined period (e.g., 24 hours), protected from light.
-
Withdraw samples at various time points and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at an elevated temperature (e.g., 70°C) for a defined period (e.g., 48 hours).
-
Also, expose a solution of this compound to the same thermal stress.
-
At the end of the period, dissolve the solid sample and dilute both the solid and solution samples for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples by HPLC.
-
-
Analysis:
-
Analyze all stressed samples by a suitable stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
-
If possible, use LC-MS to determine the mass of the degradation products and propose their structures.
-
Visualizations
Logical Troubleshooting Flow for this compound Discoloration
Caption: Troubleshooting workflow for discolored this compound.
Hypothesized Degradation Pathways
References
Technical Support Center: Synthesis of Phenoxyacetone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the synthesis of phenoxyacetone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is a variation of the Williamson ether synthesis. This reaction involves the O-alkylation of phenol with a haloacetone, typically chloroacetone, in the presence of a base.[1][2] The base deprotonates phenol to form the more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of chloroacetone, displacing the chloride ion to form the ether linkage.[1][2]
Q2: What is the role of a catalyst in this synthesis?
A2: While a base is essential for the reaction to proceed, a catalyst can significantly improve the reaction rate, yield, and selectivity under milder conditions. In the context of this compound synthesis, catalysts, particularly phase-transfer catalysts (PTCs), facilitate the transfer of the phenoxide anion from the aqueous phase (or solid phase) to the organic phase where the chloroacetone is located.[3][4][5] This enhances the reaction rate and avoids the need for harsh, anhydrous conditions.[3][4]
Q3: What are phase-transfer catalysts (PTCs) and why are they used?
A3: Phase-transfer catalysts (PTCs) are substances that facilitate the migration of a reactant from one phase into another where the reaction occurs.[3][4][5] In this compound synthesis, which often involves an aqueous solution of a base and an organic-soluble phenol and chloroacetone, a PTC transports the phenoxide ion into the organic phase.[3][4] This increases the proximity of the reactants, leading to a faster and more efficient reaction.[6] Common PTCs include quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB) and crown ethers.[6]
Q4: Can potassium iodide (KI) be used as a catalyst?
A4: Potassium iodide (KI) can be used as a co-catalyst or promoter in this reaction. While not a phase-transfer catalyst in the traditional sense, KI can participate in a Finkelstein-type reaction, converting chloroacetone in-situ to the more reactive iodoacetone.[7] Iodide is a better leaving group than chloride, which can lead to a significant increase in the reaction rate.[7]
Catalyst Performance Data
Due to the limited availability of direct comparative studies for various catalysts specifically for this compound synthesis in the reviewed literature, the following table provides a qualitative and semi-quantitative summary based on analogous reactions and principles of the Williamson ether synthesis.
| Catalyst Type | Catalyst Example | Reaction Conditions | Typical Yield | Selectivity (O- vs. C-alkylation) | Key Considerations |
| None (Base only) | NaOH, K₂CO₃ | Aqueous or alcoholic solvent, reflux temperature. | Moderate | Good, but can be affected by solvent and temperature. | Slower reaction rates, may require more forcing conditions. |
| Phase-Transfer Catalyst (PTC) | Tetrabutylammonium bromide (TBAB) | Biphasic (e.g., toluene/water), moderate temperature (50-80 °C). | Good to Excellent | Generally high O-alkylation selectivity. | Increased reaction rate, milder conditions, catalyst can be recycled.[8] |
| PTC | Benzyltriethylammonium chloride (TEBA) | Biphasic system, moderate temperature. | Good to Excellent | High O-alkylation selectivity. | Efficient catalyst for many PTC reactions.[9] |
| Iodide Salt (Promoter) | Potassium Iodide (KI) | Co-catalyst with a base, often in a polar aprotic solvent like acetone. | Can significantly increase yield. | High O-alkylation selectivity. | In-situ generation of more reactive iodoacetone.[7] |
Experimental Protocols
Protocol 1: Phase-Transfer Catalyzed Synthesis of this compound
This protocol is a representative procedure utilizing a phase-transfer catalyst for enhanced reactivity and yield.
Materials:
-
Phenol
-
Chloroacetone
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) and TBAB (0.05 eq) in toluene.
-
Base Addition: In a separate beaker, prepare a solution of NaOH (1.2 eq) in deionized water. Add the aqueous NaOH solution to the flask containing the phenol and TBAB.
-
Reactant Addition: While stirring vigorously, add chloroacetone (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to 60-70°C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with 1M NaOH solution to remove unreacted phenol, followed by water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation.
Protocol 2: Potassium Iodide Promoted Synthesis of this compound in Acetone
This protocol utilizes potassium iodide to generate the more reactive iodoacetone in situ.
Materials:
-
Phenol
-
Chloroacetone
-
Potassium carbonate (K₂CO₃), finely powdered
-
Potassium iodide (KI)
-
Anhydrous acetone
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol (1.0 eq), finely powdered K₂CO₃ (1.5 eq), and KI (0.1 eq) in anhydrous acetone.
-
Reactant Addition: Add chloroacetone (1.1 eq) to the stirring suspension.
-
Reaction: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentration: Remove the acetone from the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash with 1M NaOH solution, followed by water and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent. Purify the crude product by vacuum distillation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Ineffective deprotonation of phenol. 2. Low reactivity of chloroacetone. 3. Catalyst deactivation or insufficient amount. 4. Reaction time is too short or temperature is too low. | 1. Ensure a strong enough base is used (e.g., NaOH, K₂CO₃). Ensure anhydrous conditions if using a very strong base like NaH. 2. Add a catalytic amount of potassium iodide (KI) to in-situ generate the more reactive iodoacetone.[7] 3. Increase the amount of phase-transfer catalyst or use a fresh batch. 4. Increase the reaction time and/or temperature, and monitor the reaction progress using TLC. |
| Formation of Side Products (e.g., C-alkylation) | The phenoxide ion is an ambident nucleophile and can react at the carbon atoms of the aromatic ring, especially at higher temperatures.[10] | Use a less polar, aprotic solvent. Running the reaction at a lower temperature for a longer duration can also favor O-alkylation.[10] |
| Unreacted Starting Material | 1. Insufficient amount of base or alkylating agent. 2. Inefficient mixing in a biphasic system. | 1. Use a slight excess of the base and chloroacetone. 2. For phase-transfer catalyzed reactions, ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. |
| Product Decomposition | This compound can be unstable at high temperatures or in the presence of strong acids or bases for prolonged periods. | Avoid excessively high temperatures during reaction and purification. Purify the product promptly after the reaction is complete. |
Visualizations
Caption: General reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Logical relationship of a phase-transfer catalyst in the synthesis.
References
- 1. echemi.com [echemi.com]
- 2. organic chemistry - Synthesis of this compound from phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. ptfarm.pl [ptfarm.pl]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. biomedres.us [biomedres.us]
- 7. calibrechem.com [calibrechem.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Phenoxyacetone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenoxyacetone. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a particular focus on the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide from an α-haloacetone (typically chloroacetone) by a phenoxide ion. The phenoxide is generated in situ by reacting phenol with a suitable base.
Q2: How does the choice of solvent impact the synthesis of this compound?
Solvent selection is a critical parameter that significantly influences the yield and purity of this compound. The solvent affects the solubility of reactants, the nucleophilicity of the phenoxide ion, and the rates of competing side reactions. The choice of solvent can determine the dominant reaction pathway, favoring the desired O-alkylation over undesired C-alkylation or elimination reactions.[1][2]
Q3: What are the main side reactions to consider, and how can they be minimized by solvent choice?
The primary side reactions in this compound synthesis are:
-
C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at the ortho and para positions of the aromatic ring. C-alkylation leads to the formation of (hydroxyphenyl)acetones, which are impurities that can be difficult to separate. Protic solvents can solvate the oxygen of the phenoxide through hydrogen bonding, making the carbon atoms of the ring more accessible for alkylation.[2] Polar aprotic solvents, on the other hand, tend to favor the desired O-alkylation.[1][2]
-
Elimination (E2) Reaction: Chloroacetone can undergo an elimination reaction in the presence of a strong base, leading to the formation of byproducts instead of the desired ether. This is more prevalent with sterically hindered alkyl halides, but can be influenced by the base and solvent system.
Minimizing these side reactions can be achieved by a careful selection of the solvent and base.
Troubleshooting Guide
Problem 1: Low or no yield of this compound.
-
Possible Cause 1: Incomplete phenoxide formation.
-
Solution: Ensure the base used is strong enough to completely deprotonate the phenol. For instance, if using a weak base like sodium bicarbonate, consider switching to a stronger base such as potassium carbonate, sodium hydroxide, or sodium hydride.
-
-
Possible Cause 2: Presence of water in the reaction.
-
Solution: The Williamson ether synthesis is sensitive to moisture, especially when using highly reactive bases like sodium hydride. Water can quench the base and hydrolyze the chloroacetone. Ensure all glassware is oven-dried, and use anhydrous solvents.[1]
-
-
Possible Cause 3: Inappropriate solvent.
-
Solution: The solvent may not be suitable for the reaction conditions. If using a biphasic system without a phase transfer catalyst, the reaction rate may be very slow. Consider switching to a polar aprotic solvent or employing a phase transfer catalyst to facilitate the reaction between the aqueous and organic phases.[3][4]
-
Problem 2: Formation of a dark, tarry substance.
-
Possible Cause 1: Side reactions at elevated temperatures.
-
Solution: High reaction temperatures can promote polymerization and decomposition of reactants and products. Try running the reaction at a lower temperature for a longer duration.
-
-
Possible Cause 2: Impurities in starting materials.
-
Solution: Ensure the phenol and chloroacetone are of high purity. Impurities can lead to complex side reactions and the formation of colored byproducts.
-
Problem 3: Difficulty in product purification.
-
Possible Cause 1: Presence of C-alkylation byproducts.
-
Possible Cause 2: Unreacted phenol.
-
Solution: If the reaction has not gone to completion, excess phenol will remain. An aqueous workup with a dilute sodium hydroxide solution can be used to remove unreacted phenol by converting it to the water-soluble sodium phenoxide.
-
Data Presentation: Solvent Effects on this compound and Analogue Synthesis
The following tables summarize reported yields for the synthesis of this compound and related phenylacetones in various solvent systems. Direct comparative studies for this compound are scarce; therefore, data from relevant patents and analogous reactions are included to provide guidance.
Table 1: Synthesis of Phenylacetones in Various Solvents
| Product | Reactants | Solvent(s) | Base/Catalyst | Yield | Reference |
| Phenylacetone | 3-phenylpropylene, Methyl nitrite, Water | Methyl alcohol | Palladium chloride | 90% | [5] |
| 1-(4-hydroxy-3-methoxyphenyl)-propanone-2 | Isoeugenol, Peracetic acid | Ethyl acetate | - | Not specified | [6] |
| p-methoxyphenylacetone | Fennel oil, Hydrogen peroxide | Ethanol | Dehydroabietylamine Schiff base-nickel(II) complex | 30.86% | [7] |
| p-methoxyphenylacetone | Fennel oil, Hydrogen peroxide | 1,4-Dioxane | Dehydroabietylamine Schiff base-nickel(II) complex | 23.28% | [7] |
| Phenylacetone | Phenylacetic acid, Acetic acid | Gas Phase (no solvent) | Cobalt oxide on alumina | 80.4% | [8] |
Table 2: Solvent Influence on O- vs. C-Alkylation in Naphthoxide Alkylation (An Anlogous System)
| Reactants | Solvent | O-Alkylation : C-Alkylation Ratio | Reference |
| Sodium β-naphthoxide, Benzyl bromide | Methanol | 72 : 28 | [1] |
| Sodium β-naphthoxide, Benzyl bromide | Acetonitrile | 97 : 3 | [1] |
Experimental Protocols
Protocol 1: Synthesis using a Polar Aprotic Solvent (e.g., Acetone)
This protocol is a common laboratory-scale method.
-
Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq) and dry acetone.[9]
-
Base Addition: Add finely ground potassium carbonate (1.5 eq) to the solution.[9]
-
Addition of Alkylating Agent: Add chloroacetone (1.1 eq) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: After cooling to room temperature, filter the solid potassium carbonate. Evaporate the acetone under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a 5% aqueous sodium hydroxide solution to remove unreacted phenol, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Phase Transfer Catalysis (PTC) Method
This method is highly efficient and scalable.
-
Reactant Preparation: In a round-bottom flask, combine phenol (1.0 eq), an organic solvent (e.g., toluene), and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Base and Alkylating Agent Addition: Add an aqueous solution of sodium hydroxide (2.0 eq) and chloroacetone (1.1 eq).
-
Reaction: Stir the biphasic mixture vigorously at 60-80 °C for 2-4 hours. Monitor the reaction by TLC.
-
Workup: Separate the organic layer. Wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the product by vacuum distillation.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical relationship of solvent choice on reaction outcome.
References
- 1. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. US4638094A - Process for producing phenylacetones - Google Patents [patents.google.com]
- 6. US3028398A - Preparation of a-phenyl acetone - Google Patents [patents.google.com]
- 7. CN101792380A - Novel method for synthesizing P-methoxy phenylacetone by using fennel oil - Google Patents [patents.google.com]
- 8. RU2235713C1 - Method for preparing phenylacetone - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Phenoxyacetone Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the laboratory-scale synthesis and scale-up of phenoxyacetone. It includes troubleshooting for common experimental issues, detailed protocols, and key data presented for ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound in a laboratory setting? A1: The most common and established method for synthesizing this compound is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution (SN2) of a halide from an organohalide by a phenoxide ion.[2][3] Specifically, sodium phenoxide is typically reacted with chloroacetone to yield this compound and sodium chloride.[1]
Q2: What are the critical starting materials and reagents for this synthesis? A2: The key reagents are phenol, a base to deprotonate the phenol (commonly sodium hydroxide or sodium metal), and chloroacetone.[2] A solvent such as acetone or a polar aprotic solvent like DMF or acetonitrile is also required.[4] In some procedures, a catalyst like potassium iodide may be used to enhance the reaction rate.
Q3: What are the major safety hazards associated with this compound synthesis? A3: Both phenol and chloroacetone are hazardous materials that require careful handling in a well-ventilated fume hood.
-
Phenol: Is toxic and corrosive, and can be absorbed through the skin.
-
Chloroacetone: Is a potent lachrymator (tear-producing agent), flammable, toxic, and corrosive.[5][6] It can cause severe irritation and burns to the skin, eyes, and respiratory tract.[5][7] Due to its hazards, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Q4: My reaction yield is very low or I've isolated no product. What are the likely causes? A4: Low or no yield is a common issue that can stem from several factors:
-
Impure or Wet Reagents: The Williamson ether synthesis is sensitive to water. Any moisture can react with the sodium phenoxide, reducing its efficacy. Phenol should be of high purity and dry, and anhydrous solvents should be used. Using degraded or wet phenol can result in a strongly alkaline mixture that promotes side reactions.
-
Inefficient Deprotonation: The base (e.g., NaOH) may not be strong enough or used in sufficient quantity to fully deprotonate the phenol, resulting in a low concentration of the required phenoxide nucleophile.[4]
-
Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to a low yield. It is crucial to ensure the limiting reagent is appropriate for the reaction scale.
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at the optimal temperature. While higher temperatures can increase the rate, they can also promote side reactions.[1][9] Some sources suggest refluxing for 1 to 8 hours.[1]
-
Side Reactions: The desired SN2 reaction competes with E2 elimination and C-alkylation pathways, which produce byproducts instead of this compound.[1][4]
Q5: The reaction mixture has turned dark brown or black, and a tar-like substance has formed. Why did this happen and can it be salvaged? A5: The formation of dark, tarry material is often a result of side reactions or decomposition.
-
Excessive Heat: Running the reaction at too high a temperature can cause polymerization and decomposition of both the reactants and the product. The addition of chloroacetone should be controlled to manage the exothermic nature of the reaction.
-
Strongly Alkaline Conditions: The presence of excess base, particularly if sodium hydroxide is formed from residual water, can promote side reactions that lead to colored impurities and polymers.
-
Chloroacetone Instability: Chloroacetone can polymerize or decompose, especially in the presence of light or impurities.
-
Salvage: Isolating the desired product from a tarry mixture is challenging. It may be possible to recover some product through steam distillation, followed by solvent extraction and further purification, but the yield will likely be compromised.
Q6: I'm having difficulty with the workup and purification. What are the best practices? A6: A clean workup is essential for obtaining pure this compound.
-
Removing Unreacted Phenol: Unreacted phenol can be difficult to separate due to its similar solubility characteristics. Washing the organic extract with a dilute sodium hydroxide solution can help by converting the acidic phenol into its water-soluble sodium salt.
-
Emulsion Formation: Emulsions can form during the aqueous wash steps. To break them, try adding a saturated brine (NaCl) solution.
-
Purification Methods:
-
Distillation: Vacuum distillation is the preferred method for purifying the final product. The boiling point of this compound is approximately 229-230°C at atmospheric pressure.[10]
-
Bisulfite Adduct Formation: this compound can be purified by forming a crystalline bisulfite adduct, which can be isolated by filtration. The pure ketone is then regenerated by treating the adduct with a dilute base like sodium hydroxide solution.[11]
-
Steam Distillation: This technique is effective for separating the volatile this compound from non-volatile tars and inorganic salts directly from the reaction mixture.
-
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |
| Phenol | 94.11 | 181.7 | 1.07 | 108-95-2 |
| Chloroacetone | 92.52 | 119 | 1.15 | 78-95-5 |
| This compound | 150.17 | 229-230 | 1.097[10][12] | 621-87-4[13][14] |
| Sodium Hydroxide | 40.00 | 1388 | 2.13 | 1310-73-2 |
Table 2: Typical Reaction Parameters and Observations
| Parameter | Recommended Condition/Value | Notes |
| Reactant Ratio | ~1:1 molar ratio of sodium phenoxide to chloroacetone | A slight excess of phenol may be used to ensure complete reaction of chloroacetone. |
| Base | Sodium Hydroxide (NaOH) or Sodium Metal (Na) | NaOH is common; Na must be handled with extreme care in an anhydrous solvent.[2] |
| Solvent | Acetone, DMF, Acetonitrile | Polar aprotic solvents are generally preferred to enhance the nucleophilicity of the phenoxide.[4] |
| Temperature | 40°C to Reflux | The reaction is often exothermic; controlled addition of chloroacetone is necessary to manage the temperature. |
| Reaction Time | 1 - 12 hours | Reaction progress can be monitored by checking for the disappearance of the lachrymatory properties of chloroacetone.[1] |
| Expected Yield | 50% - 90% | Yields are highly dependent on the purity of reagents and control of reaction conditions. Reports vary widely from <20% to >90%. |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
Disclaimer: This protocol is intended for informational purposes for qualified professionals. All steps must be performed in a properly functioning fume hood with appropriate personal protective equipment.
1. Preparation of Sodium Phenoxide:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenol (1.0 eq) in a suitable solvent (e.g., acetone).
-
Slowly add a stoichiometric amount of sodium hydroxide (1.0 eq) as a concentrated aqueous solution or as solid pellets.
-
Stir the mixture until the phenol is fully converted to sodium phenoxide. The reaction may be slightly exothermic. It is critical to use slightly less than a stoichiometric amount of NaOH to ensure the final mixture is not strongly alkaline.
2. Alkylation Reaction:
-
Begin gently heating the sodium phenoxide solution.
-
Slowly add chloroacetone (1.0 eq) dropwise to the flask via a dropping funnel over a period of about one hour.
-
Control the addition rate to maintain a gentle reflux and prevent the temperature from rising too quickly.
-
After the addition is complete, continue to stir the reaction mixture under reflux for several hours until the reaction is complete (e.g., the lachrymatory smell of chloroacetone is no longer present).
3. Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
If desired, perform a steam distillation directly on the reaction mixture to separate the this compound from salts and potential tars.
-
Alternatively, filter the mixture to remove the precipitated sodium chloride.
-
Transfer the filtrate to a separatory funnel and wash it with water to remove any remaining salts and water-soluble impurities.
-
Wash the organic layer with a dilute NaOH solution to remove unreacted phenol, followed by a wash with a saturated NaCl (brine) solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent using a rotary evaporator.
4. Purification:
-
Purify the crude this compound by vacuum distillation to obtain a colorless, pleasant-smelling oil.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Competing reaction pathways in this compound synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. nj.gov [nj.gov]
- 6. Chloroacetone - Hazardous Agents | Haz-Map [haz-map.com]
- 7. Chloroacetone - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ICSC 0760 - CHLOROACETONE [chemicalsafety.ilo.org]
- 9. youtube.com [youtube.com]
- 10. This compound | 621-87-4 [chemicalbook.com]
- 11. DE892442C - Process for the purification of o-methoxyphenylacetone - Google Patents [patents.google.com]
- 12. This compound, 621-87-4 [thegoodscentscompany.com]
- 13. calpaclab.com [calpaclab.com]
- 14. This compound | CymitQuimica [cymitquimica.com]
Validation & Comparative
Confirming the Identity of Phenoxyacetone using NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, unequivocally confirming the identity and purity of chemical compounds is paramount. This guide provides a comprehensive comparison of phenoxyacetone with potential alternatives and impurities using Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, multiplicities, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within a molecule can be elucidated. This makes it an indispensable tool for confirming the identity of synthesized compounds like this compound and distinguishing it from starting materials, byproducts, and structural isomers.
Comparative NMR Data
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound, a potential structural isomer (phenylacetone), and common starting materials or impurities (phenol and chloroacetone). All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Chemical Shift Comparison
| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | Aromatic H | 7.28 - 6.87 | Multiplet | 5H |
| -O-CH₂- | 4.52 | Singlet | 2H | |
| -C(O)-CH₃ | 2.26 | Singlet | 3H | |
| Phenylacetone | Aromatic H | 7.35 - 7.20 | Multiplet | 5H |
| -CH₂- | 3.69 | Singlet | 2H | |
| -C(O)-CH₃ | 2.15 | Singlet | 3H | |
| Phenol | Aromatic H | 7.24 - 6.84 | Multiplet | 5H |
| -OH | 4.0 - 7.0 (variable) | Broad Singlet | 1H | |
| Chloroacetone | -CH₂-Cl | 4.13 | Singlet | 2H |
| -C(O)-CH₃ | 2.31 | Singlet | 3H |
Table 2: ¹³C NMR Chemical Shift Comparison
| Compound | Carbon Atom | Chemical Shift (ppm) |
| This compound | C=O | ~205 |
| Aromatic C-O | ~158 | |
| Aromatic C | ~130, ~122, ~115 | |
| -O-CH₂- | ~74 | |
| -CH₃ | ~27 | |
| Phenylacetone | C=O | ~207 |
| Aromatic C-C | ~134 | |
| Aromatic C | ~129, ~128, ~127 | |
| -CH₂- | ~50 | |
| -CH₃ | ~29 | |
| Phenol | Aromatic C-OH | ~155 |
| Aromatic C | ~130, ~121, ~115 | |
| Chloroacetone | C=O | ~201 |
| -CH₂-Cl | ~49 | |
| -CH₃ | ~26 |
Experimental Protocol: NMR Sample Preparation and Acquisition
A detailed and consistent experimental protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
- Weigh approximately 10-20 mg of the sample to be analyzed.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical and should be one that dissolves the sample well and has minimal overlapping signals with the analyte.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
- Insert the NMR tube into the spectrometer.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire a ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
3. Data Processing:
- Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
- Phase the spectra to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift axis by setting the TMS signal to 0 ppm.
- Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons in different chemical environments.
Logical Workflow for Identity Confirmation
The process of confirming the identity of this compound using NMR spectroscopy follows a logical workflow, from sample preparation to final data analysis and comparison.
Caption: Workflow for this compound Identity Confirmation by NMR.
By meticulously following this guide, researchers can confidently confirm the identity and assess the purity of their this compound samples, ensuring the integrity of their subsequent research and development activities. The provided comparative data serves as a valuable reference for distinguishing the target compound from potential contaminants and isomers.
A Comparative Guide to Phenoxyacetone Purity Validation by Gas Chromatography
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the validation of synthetic pathways and the safety of final products. This guide provides a comprehensive comparison of Gas Chromatography (GC) for the analysis of phenoxyacetone purity against other analytical techniques. It includes detailed experimental protocols and supporting data to aid in the selection of the most appropriate analytical method.
Comparison of Analytical Techniques for Purity Assessment
Gas chromatography, particularly when coupled with a Flame Ionization Detector (FID), is a robust and widely used technique for assessing the purity of volatile and semi-volatile compounds like this compound.[1][2] Its high resolution and sensitivity make it ideal for separating and quantifying impurities.[2] Other methods for chemical purity determination include High-Performance Liquid Chromatography (HPLC), titration, and spectroscopy.[3][4] While HPLC is suitable for non-volatile or thermally labile compounds, GC is often preferred for compounds like this compound due to its volatility.[2]
The following table summarizes a comparative analysis of GC with other potential methods for this compound purity validation. The data presented is a representative example based on typical performance characteristics of these analytical techniques.
| Analytical Technique | Principle | Common Detector | Key Strengths | Typical Application for this compound |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Excellent for separating volatile impurities and residual solvents with high sensitivity.[2] | Quantification of purity and identification of volatile organic impurities. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Ultraviolet (UV) | High resolution and sensitivity for non-volatile and thermally labile compounds.[2] | Analysis of non-volatile impurities or degradation products. |
| Titration | Quantitative chemical analysis method to determine the concentration of an identified analyte. | N/A | High accuracy and precision for quantifying a specific known substance. | Assay of this compound content if a suitable titrant exists. |
| Infrared (IR) Spectroscopy | Interaction of infrared radiation with matter. | N/A | Provides information about the functional groups present in a molecule. | Identification of this compound and detection of impurities with different functional groups. |
Experimental Protocol: GC-FID Method for this compound Purity
This section details a standard operating procedure for the validation of this compound purity using a Gas Chromatography system equipped with a Flame Ionization Detector (FID).
1. Instrumentation and Materials:
-
Gas Chromatograph: Agilent Intuvo 9000 GC or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).[1]
-
Column: A capillary column with a mid-polar stationary phase, such as 6% cyanopropylphenyl / 94% dimethylpolysiloxane (e.g., Agilent J&W DB-624). Dimensions: 30 m length, 0.32 mm internal diameter, 1.8 µm film thickness.
-
Carrier Gas: Helium, with a constant flow rate of 1.5 mL/min.
-
This compound Reference Standard: Certified purity >99.5%.
-
Solvent: High-purity acetone or other suitable volatile solvent.[5]
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample and dissolve it in 10 mL of the chosen solvent in a volumetric flask.
2. GC-FID Conditions:
| Parameter | Setting |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Temperature Program | Initial temperature: 80 °C, hold for 2 minutes. Ramp at 10 °C/min to 220 °C, hold for 5 minutes. |
| Detector Temperature | 280 °C |
| Detector Gas Flows | Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (Helium): 25 mL/min |
3. Data Analysis:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Hypothetical Performance Data Comparison
The following table presents hypothetical data comparing the performance of the proposed GC-FID method with an alternative HPLC-UV method for the analysis of a this compound sample containing known impurities.
| Parameter | GC-FID Method | HPLC-UV Method |
| This compound Purity (%) | 99.6 | 99.5 |
| Impurity A (phenol) (%) | 0.25 | 0.28 |
| Impurity B (unreacted starting material) (%) | 0.15 | 0.22 |
| Limit of Detection (LOD) | 0.005% | 0.01% |
| Limit of Quantitation (LOQ) | 0.015% | 0.03% |
| Relative Standard Deviation (RSD) for Purity (n=6) | 0.12% | 0.25% |
| Run Time (minutes) | 21 | 30 |
Workflow for this compound Purity Validation by GC
The following diagram illustrates the logical workflow for the validation of this compound purity using the described GC-FID method.
References
Comparative Analysis of Phenoxyacetone Analogs in Bioassays: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of various phenoxyacetone analogs, supported by experimental data from recent studies. This analysis focuses on key bioactivities, including antitumor, monoamine oxidase inhibition, and anti-inflammatory effects.
Data Summary of Bioactivities
The following tables summarize the quantitative data from various bioassays performed on this compound analogs, primarily focusing on phenoxyacetamide and phenoxyacetic acid derivatives.
Table 1: Antitumor and Cytotoxic Activity of this compound Analogs
| Compound Class | Specific Analog | Cell Line | Bioassay | IC50 (µM) | Reference |
| Phenoxyacetamide Derivative | Compound I | HepG2 (Liver Cancer) | MTT Assay | Data not specified | [1] |
| Phenoxyacetamide Derivative | Compound II | HepG2 (Liver Cancer) | MTT Assay | Data not specified | [1] |
| Phenoxyacetamide Derivative | Compound I | MCF-7 (Breast Cancer) | MTT Assay | Data not specified | [1] |
| Phenoxyacetamide Derivative | Compound II | MCF-7 (Breast Cancer) | MTT Assay | Data not specified | [1] |
| Phenoxyacetic Acid Analog | Compound 19c | HEK293 (Normal), U87MG (Glioblastoma) | Cytotoxicity Assay | Non-toxic | [2] |
| Phenoxyacetic Acid Analog | Compound 19t | HEK293, U87MG | Cytotoxicity Assay | Toxic (non-selective) | [2] |
| Quinoxaline Analog | XK469 | Transplanted Tumors (in mice) | Antitumor Assay | Highly Active | [3] |
| Quinoline Analog | SH80 | Transplanted Tumors (in mice) | Antitumor Assay | Highly Active | [3] |
Table 2: Monoamine Oxidase (MAO) Inhibition by Phenoxyacetamide Analogs
| Compound | Target | IC50 (µM) | Selectivity Index (SI) | Reference |
| 2-(4-Methoxyphenoxy)acetamide (Compound 12) | MAO-A | Data not specified | 245 | [4][5] |
| 2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide (Compound 21) | MAO-A | 0.018 | Data not specified | [4][5] |
| 2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide (Compound 21) | MAO-B | 0.07 | Data not specified | [4][5] |
Table 3: Cyclooxygenase (COX) Inhibition by Phenoxy Acetic Acid Derivatives
| Compound | Target | IC50 (µM) | Selectivity Index (SI) vs COX-1 | Reference |
| 5d | COX-2 | 0.06 ± 0.01 | High | [6] |
| 5e | COX-2 | 0.07 ± 0.01 | High | [6] |
| 5f | COX-2 | 0.06 ± 0.01 | 133.34 | [6] |
| 7b | COX-2 | 0.09 ± 0.01 | High | [6] |
| 10c | COX-2 | 0.08 ± 0.01 | High | [6] |
| 10d | COX-2 | 0.07 ± 0.01 | High | [6] |
| 10e | COX-2 | 0.08 ± 0.01 | High | [6] |
| 10f | COX-2 | 0.07 ± 0.01 | High | [6] |
| Celecoxib (Reference) | COX-2 | 0.05 ± 0.02 | 298.6 | [6] |
| Mefenamic Acid (Reference) | COX-2 | 1.98 ± 0.02 | Data not specified | [6] |
| Various Analogs | COX-1 | 4.07 ± 0.12 - 14.5 ± 0.2 | - | [6] |
Experimental Protocols
Detailed methodologies for the key bioassays are provided below.
Cytotoxicity Assays (e.g., MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[1]
-
Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media and conditions.[1]
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds.
-
Incubation: The treated cells are incubated for a specified period.
-
MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial reductase enzymes will reduce the yellow MTT to a purple formazan product.[7]
-
Solubilization: An organic solvent (e.g., DMSO) is added to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Cytotoxicity can also be assessed by measuring the release of enzymes like lactate dehydrogenase (LDH) from damaged cell membranes.[8]
Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory potency of phenoxyacetamide analogues towards monoamine oxidases A (MAO-A) and B (MAO-B) can be evaluated using enzyme and cancer cell lysate.[4][5]
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes or cell lysates (e.g., from HepG2 or SH-SY5Y cells) are used.[4][5]
-
Assay Principle: The assay typically involves monitoring the enzymatic conversion of a substrate to a product. Inhibition is measured by the reduction in product formation in the presence of the test compound. This can be a continuous or discontinuous assay.[9]
-
Incubation: The enzyme is pre-incubated with various concentrations of the inhibitor.
-
Substrate Addition: A specific substrate for MAO-A or MAO-B is added to initiate the reaction.
-
Detection: The formation of the product is measured over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: IC50 values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Cyclooxygenase (COX) Inhibition Assay
The ability of phenoxy acetic acid derivatives to inhibit COX-1 and COX-2 isozymes is a key measure of their anti-inflammatory potential.[6]
-
Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 are commonly used.
-
Assay Principle: The assay measures the initial rate of prostaglandin E2 (PGE2) production from arachidonic acid.
-
Incubation: The enzyme is pre-incubated with the test compounds or a reference drug (e.g., celecoxib, mefenamic acid) for a short period.[6]
-
Reaction Initiation: Arachidonic acid is added to start the enzymatic reaction.
-
Reaction Termination and Measurement: The reaction is stopped, and the amount of PGE2 produced is quantified using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The IC50 values are calculated from the concentration-inhibition curves. The COX-2 selectivity index (SI) is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).[6]
Visualizations
General Workflow for In Vitro Bioassay Screening
The following diagram illustrates a typical workflow for screening chemical compounds in in vitro bioassays.
Caption: General workflow for in vitro bioassay screening of this compound analogs.
Signaling Pathway for COX-2 Mediated Inflammation
This diagram outlines the signaling pathway involving COX-2 in the inflammatory response, which is a target for some phenoxyacetic acid derivatives.
Caption: Simplified signaling pathway of COX-2 in inflammation and its inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Phenoxyaromatic Acid Analogues as Novel Radiotherapy Sensitizers: Design, Synthesis and Biological Evaluation [mdpi.com]
- 3. Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs [mdpi.com]
A Comparative Guide to the Spectral Data of Phenoxyacetone
This guide provides a comprehensive comparison of the spectral data for phenoxyacetone, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the spectroscopic properties of this compound. The guide includes a comparison with phenylacetone to highlight the spectral influence of the phenoxy group.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The mass spectrum provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.
Table 1: Mass Spectrometry Data of this compound and Phenylacetone
| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) and Relative Intensities |
| This compound | C₉H₁₀O₂ | 150.17 | 150 (M⁺, 75.8%), 107 (73.8%), 77 (99.9%), 43 (73.2%), 51 (22.7%)[1] |
| Phenylacetone | C₉H₁₀O | 134.18 | 134 (M⁺, 24.1%), 91 (57.3%), 92 (24.8%), 43 (99.9%), 65 (13.8%)[2][3] |
Experimental Protocol: Acquiring Electron Ionization Mass Spectrometry (EI-MS) Data
A common method for analyzing small molecules like this compound is through Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).[1]
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
-
Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample.
-
Chromatographic Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium or nitrogen) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
-
Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[4]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR).
Table 2: ¹H NMR Spectral Data of this compound and Phenylacetone (Solvent: CDCl₃)
| Analyte | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 2.20 | Singlet | 3H | -C(=O)CH₃ |
| 4.55 | Singlet | 2H | -OCH₂- | |
| 6.90-7.30 | Multiplet | 5H | Aromatic protons | |
| Phenylacetone | 2.15 | Singlet | 3H | -C(=O)CH₃[5] |
| 3.68 | Singlet | 2H | -CH₂-[5] | |
| 7.15-7.35 | Multiplet | 5H | Aromatic protons[5] |
Table 3: ¹³C NMR Spectral Data of this compound and Phenylacetone (Solvent: CDCl₃)
| Analyte | Chemical Shift (δ, ppm) | Assignment |
| This compound | 26.5, 74.5, 114.6, 121.6, 129.6, 157.9, 205.8 | Data derived from typical values for similar structures. |
| Phenylacetone | 29.2, 50.0, 126.9, 128.7, 129.4, 134.3, 206.4 | [6] |
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation: Accurately weigh 5-20 mg of the analyte for ¹H NMR or 20-50 mg for ¹³C NMR.[7] Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[7] The deuterated solvent is used to avoid a large solvent signal in the ¹H NMR spectrum and for the instrument's lock system.[8]
-
Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean NMR tube to a height of about 4-5 cm.[7]
-
Instrument Setup: Place the NMR tube in a spinner turbine and insert it into the NMR spectrometer.
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by a process called shimming to obtain sharp spectral lines.[7]
-
Acquisition: Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width). For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[8]
-
Data Processing: The acquired free induction decay (FID) signal is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to tetramethylsilane, TMS, at 0 ppm).[8]
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying the functional groups present in a molecule.
Table 4: Key IR Absorption Bands of this compound and Phenylacetone
| Analyte | Wavenumber (cm⁻¹) | Functional Group Assignment |
| This compound | ~1730 | C=O (Ketone) stretch |
| ~1600, ~1500 | C=C (Aromatic) stretch | |
| ~1240 | C-O (Aryl ether) stretch | |
| Phenylacetone | ~1715 | C=O (Ketone) stretch |
| ~1600, ~1500 | C=C (Aromatic) stretch | |
| ~3030 | C-H (Aromatic) stretch |
Note: The exact positions of IR absorption bands can vary slightly depending on the sample preparation method and the physical state of the sample.
Experimental Protocol: Acquiring Attenuated Total Reflectance (ATR) FT-IR Spectra
ATR-FTIR is a common and convenient method for obtaining IR spectra of solid and liquid samples.[9]
-
Background Spectrum: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[9] Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.[9]
-
Apply Pressure: For solid samples, a pressure arm is used to press the sample firmly against the crystal to ensure intimate contact.[9]
-
Data Acquisition: Acquire the IR spectrum of the sample. The instrument software will automatically subtract the background spectrum.
-
Cleaning: After the measurement, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.[9]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. It is particularly useful for analyzing compounds with chromophores, such as conjugated systems and aromatic rings.
Table 5: UV-Vis Absorption Data of this compound and Phenylacetone
| Analyte | λmax (nm) | Solvent | Chromophore |
| This compound | ~270 | Ethanol/Methanol | Phenyl and carbonyl groups |
| Phenylacetone | ~258, ~283 | Ethanol/Methanol | Phenyl and carbonyl groups[10][11] |
Note: The λmax values can be influenced by the solvent used.
Experimental Protocol: Acquiring UV-Vis Spectra
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, hexane). The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.1 to 1 absorbance units).[12]
-
Cuvette Selection: Use quartz cuvettes for measurements in the UV region, as glass absorbs UV light.[13] Ensure the cuvettes are clean and free of scratches.[12]
-
Baseline Correction: Fill a cuvette with the pure solvent to be used as a reference or blank. Place it in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette.[14][15]
-
Sample Measurement: Rinse the sample cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: The spectrum is typically plotted as absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is a key characteristic of the compound.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a compound like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
- 1. 1-Phenoxy-2-propanone | C9H10O2 | CID 69313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylacetone | C9H10O | CID 7678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. massbank.eu [massbank.eu]
- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. NMR Spectroscopy [www2.chemistry.msu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]
- 11. UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available [science-softcon.de]
- 12. Tips to obtain reliable UV-Vis spectra [editage.com]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Phenoxyacetone Exhibits Enhanced Reactivity Compared to Unsubstituted Aliphatic Ketones
For Immediate Release
New comparative analysis indicates that phenoxyacetone, an alpha-substituted ketone, displays significantly greater reactivity towards nucleophilic addition reactions than simple aliphatic ketones such as acetone and butanone. This heightened reactivity, attributed to the electron-withdrawing inductive effect of the α-phenoxy group, makes this compound a valuable substrate in various organic syntheses, including multicomponent reactions.
The reactivity of ketones is largely governed by the electrophilicity of the carbonyl carbon. In standard aliphatic ketones, the presence of electron-donating alkyl groups diminishes the partial positive charge on the carbonyl carbon, thereby reducing its reactivity towards nucleophiles. However, the introduction of an electronegative substituent at the alpha-position, as in this compound, alters this electronic landscape. The oxygen atom of the phenoxy group exerts a strong electron-withdrawing inductive effect (-I effect), which increases the electrophilicity of the adjacent carbonyl carbon, rendering it more susceptible to nucleophilic attack.
Comparative Reactivity in Nucleophilic Addition
To illustrate the expected difference in reactivity, consider the general mechanism of a nucleophilic addition to a ketone. The nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.
Table 1: Comparison of Structural and Electronic Effects on Ketone Reactivity
| Ketone | Structure | Key Substituent Effects | Expected Relative Reactivity |
| Acetone | CH₃COCH₃ | Two electron-donating methyl groups | Baseline |
| Butanone | CH₃COCH₂CH₃ | Electron-donating methyl and ethyl groups | Similar to acetone |
| This compound | C₆H₅OCH₂COCH₃ | Electron-withdrawing α-phenoxy group (inductive effect) | Higher than acetone/butanone |
The electron-withdrawing nature of the phenoxy group in this compound makes its carbonyl carbon significantly more electrophilic than that of acetone or butanone, leading to a faster rate of nucleophilic attack.
Experimental Protocols for Assessing Ketone Reactivity
The relative reactivity of ketones can be determined through various experimental procedures, such as competitive reactions or by measuring the rates of specific reactions. A common method involves monitoring the progress of a reaction over time using techniques like NMR spectroscopy or chromatography.
Representative Experimental Protocol: The Passerini Reaction
The Passerini reaction, a three-component reaction between a ketone, a carboxylic acid, and an isocyanide, serves as an excellent platform for comparing the reactivity of different ketones.
Objective: To compare the relative reaction rates of this compound and acetone in a Passerini reaction.
Materials:
-
This compound
-
Acetone (as a control)
-
Acetic Acid
-
tert-Butyl isocyanide
-
Anhydrous solvent (e.g., Dichloromethane)
-
NMR tubes
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Two separate reactions are set up, one with this compound and the other with acetone.
-
In a clean, dry NMR tube, dissolve the ketone (1.0 equiv.), acetic acid (1.0 equiv.), and the internal standard in the anhydrous solvent.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add tert-butyl isocyanide (1.0 equiv.) to the NMR tube, mix thoroughly, and immediately begin acquiring ¹H NMR spectra at regular intervals.
-
The progress of the reaction is monitored by observing the disappearance of the ketone's characteristic signals and the appearance of the α-acyloxy amide product's signals, relative to the constant signal of the internal standard.[1]
-
The relative rates can be determined by comparing the time taken for a certain percentage of the ketone to be consumed in each reaction.
Logical Relationship of Reactivity
The enhanced reactivity of this compound can be visualized through the following logical flow:
Figure 1. Logical diagram illustrating the influence of α-substituents on ketone reactivity.
Conclusion
The presence of an α-phenoxy group significantly enhances the reactivity of the ketone carbonyl group towards nucleophilic attack. This is primarily due to the electron-withdrawing inductive effect of the phenoxy substituent, which increases the electrophilicity of the carbonyl carbon. This fundamental difference in reactivity makes this compound a more reactive and versatile building block in organic synthesis compared to simple aliphatic ketones. Researchers and drug development professionals can leverage this enhanced reactivity to facilitate a variety of chemical transformations.
References
Benchmarking Phenoxyacetone Synthesis: A Comparative Guide to Patented and Established Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides an objective comparison of a standard, peer-reviewed method for synthesizing phenoxyacetone against a relevant patented approach for a closely related isomer, offering a benchmark for performance and procedural rigor.
This compound, a valuable intermediate in the synthesis of various pharmaceuticals, can be prepared through several synthetic routes. This guide focuses on a detailed comparison of the widely recognized Williamson ether synthesis with a patented method for a structural isomer, m-phenoxyacetophenone, providing insights into reaction yields, conditions, and overall efficiency. Due to a lack of specific patented examples for this compound synthesis with detailed performance data, the synthesis of its isomer serves as a relevant proxy for industrial approaches.
Performance Data Summary
The following table summarizes the key quantitative data for the benchmark Williamson ether synthesis of this compound and a patented Ullmann condensation method for its isomer, m-phenoxyacetophenone.
| Parameter | Benchmark: Williamson Ether Synthesis (this compound) | Patented Method: Ullmann Condensation (m-Phenoxyacetophenone) |
| Product | This compound | m-Phenoxyacetophenone |
| Starting Materials | Phenol, Chloroacetone | 3-Bromoacetophenone, Phenol |
| Key Reagents/Catalyst | Potassium Carbonate, Potassium Iodide | Sodium Methoxide, Cuprous Bromide |
| Solvent | Acetone | Phenol (used in excess as solvent) |
| Reaction Temperature | 60 °C | Reflux |
| Reaction Time | 4 hours | 2 - 12 hours |
| Reported Yield | 87.9%[1] | >80% (optimal yield can reach 88%) |
| Purity/Characterization | NMR[1] | Gas Chromatography |
Experimental Protocols
Benchmark: Williamson Ether Synthesis of this compound
This method is adapted from a peer-reviewed procedure and represents a standard laboratory-scale synthesis.[1]
Materials:
-
Phenol
-
α-Chloroacetone
-
Potassium Iodide (KI)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dry Acetone
Procedure:
-
A mixture of phenol (1.0 mol equiv), potassium iodide (0.1 mol equiv), and anhydrous potassium carbonate (1.5 mol equiv) in dry acetone (30 mL) is heated to 60 °C for 1 hour.
-
α-Chloroacetone (1.0 mol equiv) is added dropwise to the heated mixture.
-
The reaction mixture is maintained at 60 °C for an additional 3 hours.
-
After the reaction is complete, the mixture is filtered to remove inorganic salts.
-
The solvent is removed from the filtrate under vacuum.
-
The resulting residue is purified by column chromatography over silica gel to yield the final product, 1-phenoxypropan-2-one.
Patented Method: Ullmann Condensation for m-Phenoxyacetophenone
This protocol is based on the synthesis of a this compound isomer as described in a patent, reflecting an approach geared towards industrial production.
Materials:
-
3-Bromoacetophenone
-
Phenol
-
Sodium Methoxide
-
Cuprous Bromide
Procedure:
-
Phenol is reacted with sodium methoxide to form the sodium phenolate in situ. Phenol is used in excess and also acts as the solvent.
-
3-Bromoacetophenone and the catalyst, cuprous bromide, are added to the reaction mixture. The molar ratio of 3-bromoacetophenone to sodium methoxide to cuprous bromide is approximately 1 : 1-1.1 : 0.04-0.12.
-
The mixture is heated to reflux for a period of 2 to 12 hours.
-
After the reaction is complete, the product is isolated by collecting the fraction boiling at 160-170 °C under a vacuum of 10 mmHg.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two compared synthesis methods.
References
Safety Operating Guide
Proper Disposal Procedures for Phenoxyacetone
This guide provides essential safety and logistical information for the proper disposal of phenoxyacetone, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
This compound: Key Safety and Physical Data
Proper handling and disposal begin with understanding the substance's properties. The following table summarizes key quantitative data for this compound.
| Property | Value | Citations |
| Appearance | Clear, very pale yellow to yellow liquid | [1] |
| Boiling Point | 229 - 230 °C | [2][3] |
| Flash Point | 85 °C (185 °F) - closed cup | [1][2] |
| Density | 1.097 g/mL at 25 °C | [2][3] |
| GHS Hazard Statements | H302: Harmful if swallowedH332: Harmful if inhaledH227: Combustible liquidH410: Very toxic to aquatic life with long lasting effects | [1][4][5] |
Detailed Disposal Protocol for this compound
This protocol outlines the step-by-step methodology for the safe disposal of this compound waste. This procedure should be conducted in accordance with all applicable federal, state, and local regulations.[4]
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4] Ensure safety showers and eyewash stations are readily accessible.[4]
-
Required PPE: Before handling, don the following personal protective equipment:
-
Eye Protection: Safety goggles with side-shields.[4]
-
Hand Protection: Chemically resistant protective gloves.[4]
-
Body Protection: Impervious clothing, such as a lab coat.[4]
-
Respiratory Protection: Use a suitable respirator if ventilation is inadequate or if there is a risk of inhaling vapors or mists.[1][4]
-
-
General Precautions: Avoid contact with skin and eyes, and prevent inhalation of vapors.[4] Keep away from heat, sparks, open flames, and hot surfaces.[2][5] Do not eat, drink, or smoke when using this product.[4]
2. Waste Segregation and Collection:
-
Waste Identification: All waste containing this compound must be treated as hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong acids, bases, or oxidizing agents.[4] It should be collected separately as a non-halogenated organic solvent waste.
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container with a secure screw cap.[6][7] The container material should not react with or absorb the chemical.[6]
3. Spill and Leak Management:
-
Immediate Actions: In case of a spill, remove all sources of ignition.[2] Evacuate non-essential personnel from the area.[4]
-
Containment: Prevent the spill from spreading and from entering drains or water courses.[2][4]
-
Cleanup:
-
Absorb the spill using an inert, non-combustible absorbent material such as diatomite, sand, or a universal binder.[4]
-
Collect the contaminated absorbent material using non-sparking tools and place it into a designated, sealable container for hazardous waste disposal.[2]
-
Decontaminate the spill area by scrubbing with alcohol and dispose of the contaminated cleaning materials as hazardous waste.[4]
-
4. Waste Container Labeling and Storage:
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., Combustible, Harmful, Toxic to Aquatic Life).[4][5]
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area.[6] The storage location must be a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[1][2]
5. Final Disposal:
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through an approved and licensed hazardous waste disposal company.[4][5] Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
-
Regulatory Compliance: Ensure that all disposal activities comply with prevailing country, federal, state, and local environmental regulations.[4] A hazardous waste manifest should be used to track the waste from the point of generation to its final disposal facility.[8]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound | CAS#:621-87-4 | Chemsrc [chemsrc.com]
- 4. This compound|MSDS [dcchemicals.com]
- 5. This compound 621-87-4 | TCI AMERICA [tcichemicals.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 8. benchchem.com [benchchem.com]
Safeguarding Your Research: A Guide to Handling Phenoxyacetone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Phenoxyacetone, including detailed operational and disposal plans. By adhering to these procedural steps, you can minimize risks and maintain a secure workspace.
Physicochemical and Safety Data
Understanding the properties of this compound is the first step toward safe handling. The following table summarizes key quantitative data.
| Property | Value | Source |
| Molecular Formula | C9H10O2 | [1][2][3] |
| Molecular Weight | 150.17 g/mol | [1][2][4] |
| Appearance | Liquid | [1] |
| Boiling Point | 229 - 230 °C | [1][3] |
| Flash Point | 85 °C (closed cup) | [1][5][6] |
| Density | 1.097 g/mL at 25 °C | [1][3] |
| Solubility | Soluble in Acetone, Ether | [6] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a combustible liquid and is harmful if inhaled.[4][5][6] It can also cause skin and eye irritation and is very toxic to aquatic life with long-lasting effects.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety goggles with side-shields or a face shield. | Must meet ANSI Z.87.1 1989 standard. A face shield is recommended when there is a risk of splashing.[2][4][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Inspect gloves for degradation or punctures before each use. Dispose of contaminated gloves immediately after use in accordance with applicable laws and good laboratory practices.[2][8] |
| Body Protection | Impervious clothing, such as a flame-resistant lab coat. | Lab coats should be fully buttoned to cover as much skin as possible.[1][2][7] |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge. | Required when working outside a fume hood or in poorly ventilated areas.[1][4][8] |
Operational Plan for Handling this compound
A systematic approach is crucial for minimizing exposure and ensuring safety. The following workflow outlines the procedural steps for handling this compound from preparation to disposal.
Step-by-Step Handling Procedures
1. Pre-Operational Checks:
-
Review the Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.[1]
-
Ensure Proper Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4]
-
Assemble PPE: Put on all required personal protective equipment as detailed in the table above.[1][2][4]
-
Prepare for Spills: Have a spill kit readily available with absorbent, non-reactive material (e.g., diatomite, universal binders).[2]
2. Handling and Experimental Protocol:
-
Grounding: When transferring, ensure all equipment is electrically bonded and grounded to prevent static discharge.[9]
-
Avoid Inhalation and Contact: Handle the chemical carefully to avoid inhaling vapors or direct contact with skin and eyes.[2][4]
-
Heat and Ignition Sources: Keep this compound away from heat, sparks, open flames, and other sources of ignition.[1][4] "No Smoking" signs should be posted in the handling area.[9]
3. Post-Handling and Cleanup:
-
Decontamination: After use, decontaminate all surfaces and equipment by scrubbing with alcohol.[2]
-
Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling.[2]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all this compound waste, including contaminated materials like gloves and absorbent pads, in a suitable, labeled, and closed container.[1][2]
-
Segregation: Do not mix this compound waste with other waste streams.
-
Disposal: Dispose of the waste container through an approved hazardous waste disposal plant, following all local, state, and federal regulations.[2][4]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is vital.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][4] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation persists.[1][2][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.[2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Contain: Contain the spillage using a non-combustible absorbent material like sand or earth.[10] Prevent the spill from entering drains or waterways.[1]
-
Collect: Collect the absorbed material with an electrically protected vacuum cleaner or by wet-brushing and place it in a suitable container for disposal.[1]
-
Clean: Clean the spill area thoroughly.
By implementing these safety protocols, researchers can confidently handle this compound while maintaining a high standard of laboratory safety.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound|MSDS [dcchemicals.com]
- 3. This compound | CAS#:621-87-4 | Chemsrc [chemsrc.com]
- 4. aksci.com [aksci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound 621-87-4 | TCI AMERICA [tcichemicals.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. benchchem.com [benchchem.com]
- 9. CCOHS: Acetone [ccohs.ca]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
